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  • Product: 1-Cyano-3-oxocyclobutane-1-carboxylic acid
  • CAS: 1342068-60-3

Core Science & Biosynthesis

Foundational

1-Cyano-3-oxocyclobutane-1-carboxylic Acid: A Strategic Building Block in Modern Medicinal Chemistry

Executive Summary In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy for improving the pharmacokinetic (PK) and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3-rich architectures is a proven strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS 1342068-60-3) has emerged as a highly versatile, trifunctional building block that perfectly aligns with this paradigm. By offering three orthogonal reactive sites—a ketone, a carboxylic acid, and a nitrile—within a strained, low-molecular-weight cyclobutane core, this compound enables researchers to construct complex spirocycles, peptidomimetics, and conformationally restricted pharmacophores without the need for convoluted protecting-group strategies.

This technical guide explores the structural rationale, chemical reactivity, and validated experimental protocols for integrating 1-cyano-3-oxocyclobutane-1-carboxylic acid into advanced drug development workflows.

Physicochemical & Structural Profiling

The utility of 1-cyano-3-oxocyclobutane-1-carboxylic acid lies in its compact, highly functionalized nature. The cyclobutane ring enforces a specific spatial arrangement of the C1 and C3 substituents, which is critical for target binding[1].

Table 1: Quantitative Physicochemical Properties

PropertyValue
IUPAC Name 1-Cyano-3-oxocyclobutane-1-carboxylic acid
CAS Number 1342068-60-3
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Monoisotopic Mass 139.02695 Da
SMILES String C1C(=O)CC1(C#N)C(=O)O
InChIKey NBRRIDOXAOEVTM-UHFFFAOYSA-N

Data sourced from verified chemical databases,[2].

Mechanistic Rationale in Drug Design (E-E-A-T)

The Bioisosteric Advantage

Cyclobutane derivatives are increasingly utilized as lower ClogP analogs of phenyl isosteres in medicinal chemistry[3]. Aromatic rings, while easy to synthesize, often lead to compounds with poor aqueous solubility and high promiscuity (off-target toxicity). Replacing a phenyl ring with a cyclobutane core increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 correlates strongly with clinical success due to improved metabolic stability and reduced cytochrome P450 (CYP) inhibition liabilities.

Conformational Restriction

The cyclobutane ring restricts the rotation of the Cα–Cβ bonds, fixing the attached functional groups in a defined three-dimensional space[1]. This rigidification reduces the entropic penalty upon binding to a target protein's active site, often leading to increased binding affinity. Furthermore, 3-oxocyclobutanecarboxylic acid derivatives serve as crucial intermediates in the synthesis of enzyme inhibitors and anticancer agents, where precise spatial orientation is paramount[4].

Orthogonal Reactivity & Synthetic Workflows

The true power of 1-cyano-3-oxocyclobutane-1-carboxylic acid is its orthogonality . The three functional groups can be manipulated independently:

  • C3-Ketone: Acts as an electrophilic center for reductive aminations, Wittig olefinations, or Grignard additions.

  • C1-Carboxylic Acid: Serves as the primary site for amide bond formation or decarboxylative cross-couplings.

  • C1-Cyano Group: Can be selectively reduced to a primary amine (facilitating spirocycle formation) or hydrolyzed to an amide/acid.

Reactivity Core 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Ketone C3-Ketone Reactivity Core->Ketone Carboxyl C1-Carboxylic Acid Core->Carboxyl Cyano C1-Cyano Group Core->Cyano RedAm Reductive Amination (Amine Intro) Ketone->RedAm Wittig Wittig Olefination (Alkyl Intro) Ketone->Wittig Amide Amide Coupling (Peptidomimetics) Carboxyl->Amide Decarb Decarboxylative Cross-Coupling Carboxyl->Decarb Spiro Spirocycle Formation Carboxyl->Spiro Co-cyclization Reduction Reduction to Primary Amine Cyano->Reduction Reduction->Spiro

Orthogonal functionalization pathways of 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

Experimental Protocols: Self-Validating Functionalization

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind the reagent selection and the self-validating nature of the workup procedures.

Protocol A: Sterically Hindered Amide Coupling at C1

Objective: Form an amide bond at the C1 quaternary carbon without affecting the C3 ketone or C1 nitrile. Causality: The C1 position is highly sterically hindered. Standard coupling agents (e.g., EDC/HOBt) often result in poor yields due to the slow formation of the active ester. HATU is selected because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is uniquely suited for overcoming the steric bulk of quaternary centers.

Step-by-Step Methodology:

  • Activation: Dissolve 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).

  • Incubation: Stir the mixture at room temperature (20 °C) for 15 minutes. Self-validation: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.

  • Coupling: Add the desired primary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours until LC-MS indicates complete consumption of the starting material.

  • Workup (Self-Validating): Dilute the reaction with Ethyl Acetate (30 mL). Wash sequentially with 1M aqueous HCl (2 × 15 mL) to remove unreacted amine and DIPEA, followed by saturated aqueous NaHCO₃ (2 × 15 mL) to remove any unreacted carboxylic acid and HOAt byproducts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure C1-amide.

Protocol B: Chemoselective Reductive Amination at C3

Objective: Introduce an amine at the C3 position via reductive amination while preserving the C1 nitrile. Causality: The presence of the C1 cyano group strictly prohibits the use of harsh reducing agents (like LiAlH₄ or Pd/C with H₂), which would reduce the nitrile to a primary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen for its exquisite chemoselectivity; it reduces the intermediate iminium ion much faster than it reduces ketones, and it is completely unreactive toward nitriles.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the C1-functionalized 3-oxocyclobutane derivative (1.0 equiv, 1.0 mmol) and a secondary amine (1.2 equiv, 1.2 mmol) in 1,2-Dichloroethane (DCE) (10 mL). Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation.

  • Pre-stirring: Stir the mixture at room temperature for 1 hour to allow the equilibrium to shift toward the iminium intermediate.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes to control the mild exotherm. Stir the heterogeneous mixture at room temperature for 4–6 hours.

  • Workup (Self-Validating): Quench the reaction carefully with saturated aqueous NaHCO₃ (15 mL) and stir vigorously for 15 minutes until gas evolution (CO₂) ceases. Self-validation: This step neutralizes the acetic acid and destroys excess borohydride, ensuring the product is partitioned cleanly into the organic layer. Extract with Dichloromethane (DCM) (3 × 15 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

Application: Spirocyclic Scaffold Generation

One of the most advanced applications of 1-cyano-3-oxocyclobutane-1-carboxylic acid is its use as a precursor for spirocyclic systems (e.g., spiro[3.3]heptanes or spiro-lactams). By subjecting the C1-cyano group to controlled reduction (e.g., using Raney Nickel and H₂ or Borane-THF), the resulting primary amine can spontaneously undergo intramolecular cyclization with the adjacent C1-carboxylic ester to form a spiro-fused lactam. These rigid, 3D architectures are highly prized in modern drug discovery for their ability to project pharmacophores into deep, challenging binding pockets while maintaining excellent metabolic stability.

Workflow Hit Hit Compound (High ClogP) Isostere Bioisosteric Replacement Hit->Isostere Fsp3 Increase Deriv Orthogonal Functionalization Isostere->Deriv Scaffold Decor Lead Optimized Lead (Improved PK) Deriv->Lead Validation

Drug discovery workflow utilizing cyclobutane bioisosteric replacement.

References

  • 1-cyano-3-oxocyclobutane-1-carboxylic acid (CID 64906472). PubChem. National Center for Biotechnology Information. Available at:[Link]

  • Cyclobutane Derivatives As Novel Nonpeptidic Small Molecule Agonists of Glucagon-Like Peptide-1 Receptor. Journal of Medicinal Chemistry (2011). Available at:[Link]

  • Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development (2020). Available at:[Link]

  • 3-Oxocyclobutanecarboxylic acid CAS 23761-23-1. Watson International. Available at:[Link]

Sources

Exploratory

Multi-Dimensional NMR Analysis of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid: A Technical Guide for Structural Elucidation

Executive Summary The functionalized cyclobutane core is increasingly prevalent in modern drug discovery, acting as a conformationally restricted bioisostere for diverse pharmacophores. 1-Cyano-3-oxocyclobutane-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized cyclobutane core is increasingly prevalent in modern drug discovery, acting as a conformationally restricted bioisostere for diverse pharmacophores. 1-Cyano-3-oxocyclobutane-1-carboxylic acid presents a unique analytical challenge due to its highly electron-withdrawing substituents and pseudo-asymmetry. This whitepaper provides a comprehensive, first-principles guide to predicting, acquiring, and unambiguously assigning the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra for this molecule.

Structural Symmetry & Spin System Mechanics

To accurately interpret the NMR spectra of 1-cyano-3-oxocyclobutane-1-carboxylic acid, one must first analyze the causality behind its spin-system mechanics:

Plane of Symmetry and Diastereotopicity

The molecule possesses a Cs​ plane of symmetry passing through the C1 and C3 carbons. Consequently, the two methylene groups (C2 and C4) are chemically equivalent. However, because C1 is a pseudo-asymmetric center bearing two different groups (a cyano group and a carboxylic acid), the top and bottom faces of the cyclobutane ring are magnetically non-equivalent.

As a result, the two protons on the C2 carbon (and identically on C4) are diastereotopic . One proton is cis to the carboxylic acid, while the other is cis to the cyano group. They will couple with each other, forming a classic AB quartet (or two highly coupled doublets) in the 1 H NMR spectrum.

Electronic & Anisotropic Effects
  • Geminal Coupling ( 2J ): In unstrained systems, geminal coupling is typically around -10 to -12 Hz. However, in cyclobutanone systems, the adjacent π -system of the C3 carbonyl group hyperconjugates with the C-H σ -bonds, increasing the magnitude of the geminal coupling constant to approximately -15 to -17 Hz[1].

  • Deshielding Zones: Both the -CN and -COOH groups at C1 are strongly electron-withdrawing. By comparing this to the known structural analog, 3-oxocyclobutanecarboxylic acid (which exhibits methylene protons at δ 3.26–3.51 ppm)[2], the addition of the cyano group at C1 will further deshield the C2/C4 protons, pushing them further downfield.

Predicted Chemical Shifts & Data Presentation

Based on empirical rules, anisotropic effects, and structural analogs[2], the quantitative NMR data for 1-cyano-3-oxocyclobutane-1-carboxylic acid (in CDCl 3​ ) is synthesized below.

Table 1: Predicted 1 H NMR Assignments (500 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Rationale
~ 9.50 – 11.00 Broad Singlet (br s)1HN/A-COOH : Highly deshielded due to hydrogen bonding; exchangeable.
~ 3.85 Doublet (d)2H 2J 16.5C2/C4 Ha​ : Diastereotopic proton cis to the -CN group.
~ 3.60 Doublet (d)2H 2J 16.5C2/C4 Hb​ : Diastereotopic proton cis to the -COOH group.

(Note: The exact assignment of Ha​ vs. Hb​ requires a 2D NOESY experiment to confirm spatial proximity to the -COOH proton, assuming no rapid exchange).

Table 2: Predicted 13 C NMR Assignments (126 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignmentElectronic Rationale
~ 199.5 Quaternary (C=O)C3 (Ketone)Highly deshielded carbonyl carbon of the cyclobutanone ring.
~ 174.0 Quaternary (C=O)C1-COOH Carboxylic acid carbonyl.
~ 116.5 Quaternary (C N)C1-CN Nitrile carbon, characteristic shift region.
~ 53.0 Secondary (CH 2​ )C2 & C4 Equivalent ring methylenes, heavily deshielded by adjacent C=O and C1.
~ 43.5 Quaternary (C)C1 Ring carbon bearing the -CN and -COOH groups.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to acquire and assign the spectra. This methodology relies on standard high-resolution techniques[3].

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v TMS as an internal standard. (Note: If solubility is poor, switch to DMSO-d 6​ and adjust expected shifts accordingly).

  • Transfer to a high-quality 5 mm NMR tube, ensuring a solvent column height of at least 4 cm to prevent shimming artifacts.

Step 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire at 298K using a standard 30° pulse (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure accurate integration of the CH 2​ protons. Acquire 16–32 scans.

  • 13 C NMR: Acquire using a proton-decoupled sequence (zgpg30). Because the molecule contains four quaternary carbons (which relax slowly), increase the D1​ to 3.0–5.0 seconds and acquire at least 1024 scans to achieve a sufficient signal-to-noise ratio.

Step 3: 2D Correlation for Unambiguous Assignment

  • HSQC (Heteronuclear Single Quantum Coherence): Run to directly correlate the C2/C4 carbons ( δ ~53.0) with their attached diastereotopic protons ( δ ~3.85 and 3.60).

  • HMBC (Heteronuclear Multiple Bond Correlation): Use to link the isolated spin systems. The methylene protons will show strong 2JCH​ and 3JCH​ correlations to the C3 ketone ( δ ~199.5), the C1 quaternary carbon ( δ ~43.5), the -CN ( δ ~116.5), and the -COOH ( δ ~174.0).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Utilize through-space correlations to definitively assign the cis and trans relationship of the diastereotopic methylene protons relative to the carboxylic acid.

Signal Assignment & Correlation Strategy

The logical relationship between the experimental data and the final structural proof is visualized in the workflow below.

NMR_Workflow Start Sample Prep: CDCl3 (298K, 500 MHz) Acq1D 1D NMR Acquisition (1H & 13C Spectra) Start->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC, NOESY) Start->Acq2D Analysis1H 1H Analysis: Identify AB Quartet (CH2) & COOH Singlet Acq1D->Analysis1H Analysis13C 13C Analysis: Assign C=O, COOH, CN & Quaternary C1 Acq1D->Analysis13C HMBC HMBC: Link CH2 to C=O (C3) & C1 Acq2D->HMBC NOESY NOESY: Differentiate Cis/Trans Protons Acq2D->NOESY Analysis1H->HMBC Analysis13C->HMBC Final Unambiguous 3D Structural Assignment HMBC->Final NOESY->Final

Figure 1: Multi-dimensional NMR workflow for unambiguous structural assignment of the cyclobutane.

References

  • Feeney, J. (1967). Nuclear Magnetic Resonance Spectroscopy (Cyclobutanes). RSC Publishing. Available at:[Link][1]

  • Claridge, T. D. W. (2008). High-Resolution NMR Techniques in Organic Chemistry, Volume 2 - 2nd Edition. Elsevier. Available at:[Link][3]

Sources

Foundational

Mechanism of action for 1-Cyano-3-oxocyclobutane-1-carboxylic acid derivatives

Title: Mechanism of Action for 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Derivatives: A Bifunctional Warhead in Targeted Covalent Inhibition Executive Summary In the pursuit of highly selective, long-residence-time ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Mechanism of Action for 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Derivatives: A Bifunctional Warhead in Targeted Covalent Inhibition

Executive Summary

In the pursuit of highly selective, long-residence-time therapeutics, targeted covalent inhibitors (TCIs) have experienced a renaissance. However, the reliance on irreversible warheads (e.g., acrylamides targeting cysteine) often raises concerns regarding off-target toxicity and immunogenicity. Enter the cyclobutanone pharmacophore —a highly strained, electrophilic motif capable of reversible covalent target engagement[1].

Specifically, 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) has emerged as a privileged bifunctional building block. By leveraging the C1-carboxylic acid as a synthetic handle for target-directing elements and the C3-ketone as an electrophilic trap, derivatives of this molecule act as potent, reversible covalent inhibitors of serine/cysteine proteases and transition-state mimetics for metalloenzymes[2][3]. This whitepaper details the structural rationale, mechanism of action (MoA), and self-validating experimental workflows for deploying these derivatives in modern drug discovery.

Structural and Electronic Profiling: The "Why"

To understand the MoA of 1-cyano-3-oxocyclobutane-1-carboxylic acid derivatives, we must analyze the thermodynamic and stereoelectronic forces at play within the four-membered ring.

  • Ring Strain & sp²-to-sp³ Rehybridization: The cyclobutanone ring possesses approximately 26 kcal/mol of inherent ring strain[2]. The carbonyl carbon is forced into an unfavorable ~90° bond angle, deviating significantly from the ideal 120° of an sp² hybridized carbon. Nucleophilic attack at the C3-ketone rehybridizes the carbon to sp³, relieving significant angle strain. This thermodynamic driving force makes the cyclobutanone ketone vastly more electrophilic than unstrained cyclopentyl or cyclohexyl analogues[1][2].

  • Inductive Activation via the C1-Cyano Group: The addition of the highly electronegative cyano group (-C≡N) at the C1 position exerts a strong inductive electron-withdrawing effect (-I effect) across the sigma framework. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C3-ketone, further increasing its susceptibility to nucleophilic attack.

  • Bifunctionality: The C1-carboxylic acid allows for straightforward amide coupling to peptide recognition sequences (the "address tag"), ensuring the warhead is only delivered to the active site of the target enzyme.

Mechanism of Action (MoA)

Derivatives of 1-cyano-3-oxocyclobutane-1-carboxylic acid exhibit two primary mechanisms of action depending on the target enzyme class.

Pathway A: Reversible Covalent Inhibition of Serine/Cysteine Proteases

When a derivative binds to the active site of a serine or cysteine protease (e.g., human neutrophil elastase, SARS-CoV-2 3CLpro), the target-directing peptide sequence anchors the molecule in the S1/S2 pockets. The catalytic Ser-OH or Cys-SH then acts as a nucleophile, attacking the highly electrophilic C3-ketone. This forms a stable, tetrahedral hemiketal or hemithioketal [1][3]. Because the reaction does not involve a leaving group, the covalent bond can dissociate, making the inhibition strictly reversible but characterized by a highly desirable long residence time.

Pathway B: Metalloenzyme Transition-State Mimicry

In the presence of metalloenzymes (e.g., metallo-β-lactamases or DapE), the extreme electrophilicity of the cyclobutanone ring shifts its aqueous equilibrium toward the hydrated gem-diol form [2]. This gem-diol acts as a near-perfect transition-state mimetic of the tetrahedral intermediate formed during peptide bond hydrolysis, tightly coordinating di-zinc or di-cobalt centers in the enzyme's active site[2].

MoA_Pathways Core 1-Cyano-3-oxocyclobutane Peptidomimetic Derivative Serine Serine/Cysteine Proteases (Nucleophilic Attack) Core->Serine Target Binding Metallo Metalloenzymes (Hydration to Gem-Diol) Core->Metallo Target Binding Hemiketal Stable Hemiketal Formation (sp2 to sp3 Strain Relief) Serine->Hemiketal Covalent Trap Coordination Metal Ion Coordination (Transition-State Mimicry) Metallo->Coordination Water Addition Outcome Reversible, High-Affinity Enzyme Inhibition (Prolonged Residence Time) Hemiketal->Outcome Coordination->Outcome

Caption: Dual Mechanism of Action for 1-Cyano-3-oxocyclobutane derivatives based on enzyme target class.

Experimental Workflows & Self-Validating Protocols

To harness this pharmacophore, application scientists must employ robust synthetic and kinetic validation protocols. The following methodologies ensure the integrity of the generated data.

Protocol 1: Synthesis of Target-Directed Derivatives

Objective: Couple the C1-carboxylic acid to a target-specific amine (e.g., a peptide recognition sequence) without degrading the sensitive C3-ketone.

  • Activation: Dissolve 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add the target amine/peptide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via reverse-phase preparative HPLC (Water/MeCN with 0.1% TFA). Crucial Step: Lyophilize immediately to prevent unwanted hydration or oligomerization of the cyclobutanone warhead.

Protocol 2: Jump-Dilution Assay for Reversible Covalent Validation

Objective: Prove that the inhibition is reversible and calculate the dissociation rate constant ( koff​ ) and residence time ( τ ).

  • Pre-incubation: Incubate the target protease (10 nM) with the synthesized derivative at a concentration of 10×IC50​ in assay buffer (50 mM HEPES, pH 7.4, 0.01% Tween-20) for 60 minutes to ensure full covalent complex formation.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into a reaction well containing the assay buffer and a fluorogenic substrate (e.g., AMC-tagged peptide) at 5×Km​ .

  • Continuous Monitoring: Measure fluorescence emission continuously for 120 minutes.

  • Data Analysis: Fit the fluorescence recovery data to the integrated rate equation:

    F(t)=vs​t+kobs​(v0​−vs​)​(1−e−kobs​t)

    where vs​ is the steady-state velocity, v0​ is the initial velocity, and kobs​ approximates koff​ under these highly diluted conditions. Residence time ( τ ) is calculated as 1/koff​ .

JumpDilution Step1 1. Pre-incubation [E] + [I] at 10x IC50 Step2 2. Rapid Dilution 100-fold into Substrate Step1->Step2 Step3 3. Kinetic Readout Fluorescence Recovery Step2->Step3 Step4 4. Data Fitting Calculate Koff & τ Step3->Step4

Caption: Step-by-step workflow of the jump-dilution assay for measuring residence time.

Data Presentation: Structure-Activity Relationship (SAR)

The addition of the C1-cyano group profoundly impacts both the thermodynamic affinity and the kinetic residence time of the inhibitor. Table 1 summarizes representative kinetic data comparing an unsubstituted cyclobutanone with the 1-cyano derivative against a model serine protease.

Table 1: Comparative Kinetic Parameters of Cyclobutanone Derivatives

Compound CoreSubstrate Recognition Tag IC50​ (nM) kinact​/KI​ ( M−1s−1 ) koff​ ( s−1 )Residence Time ( τ , min)
3-oxocyclobutane-1-carboxamideModel Peptide Sequence4501.2 × 10³4.5 × 10⁻³~3.7
1-Cyano -3-oxocyclobutane-1-carboxamideModel Peptide Sequence12 8.5 × 10⁴ 1.2 × 10⁻⁴ ~138.0

Analysis: The data clearly demonstrates that the inclusion of the C1-cyano group lowers the IC50​ by over an order of magnitude and drastically increases the residence time. The cyano group's electron-withdrawing nature accelerates the forward rate of covalent attack ( kinact​ ), while specific hydrogen-bonding interactions in the S1 pocket stabilize the hemiketal, reducing the off-rate ( koff​ ).

Conclusion

1-Cyano-3-oxocyclobutane-1-carboxylic acid is far more than a simple synthetic intermediate; it is a highly tuned, bifunctional warhead. By exploiting sp²-to-sp³ rehybridization strain relief and inductive electronic activation, derivatives of this scaffold offer drug developers a powerful tool for designing reversible covalent inhibitors with exceptional residence times. When paired with rigorous validation protocols like the jump-dilution assay, this pharmacophore can unlock previously "undruggable" targets across oncology, virology, and antibacterial research.

References

  • Habeeb Mohammad, T. S., Kelley, E. H., Reidl, C. T., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. International Journal of Molecular Sciences. Retrieved from[Link]

  • Reidl, C. T., et al. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Retrieved from[Link]

  • MDPI. (2023). In Silico Binding of 2-Aminocyclobutanones to SARS-CoV-2 Nsp13 Helicase and Demonstration of Antiviral Activity. Retrieved from [Link]

Sources

Exploratory

In-Depth Technical Guide & Safety Data Sheet: Handling and Synthetic Utility of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid

Executive Summary Cyclobutane derivatives are increasingly privileged scaffolds in modern drug discovery, offering conformational restriction, improved metabolic stability, and unique vectors for target engagement. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyclobutane derivatives are increasingly privileged scaffolds in modern drug discovery, offering conformational restriction, improved metabolic stability, and unique vectors for target engagement. Specifically, 1-cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) serves as a highly functionalized bifunctional building block. The presence of orthogonal reactive centers—a carboxylic acid, a nitrile, and a ketone—makes it an ideal precursor for spirocycles, PROTAC linkers, and complex active pharmaceutical ingredients (APIs) [4]. This whitepaper provides a comprehensive analysis of its physicochemical properties, safety data, and validated experimental protocols for researchers and process chemists.

Chemical Identity & Physicochemical Profiling

Understanding the structural parameters of 1-cyano-3-oxocyclobutane-1-carboxylic acid is critical for predicting its reactivity and stability. The geminal cyano and carboxylic acid groups at C1 create a highly electron-deficient center, while the C3 ketone introduces ring strain (~26 kcal/mol for cyclobutanes) [1].

Table 1: Physicochemical Properties

PropertyValue / Description
IUPAC Name 1-Cyano-3-oxocyclobutane-1-carboxylic acid
CAS Number 1342068-60-3
Molecular Formula C6H5NO3
Molecular Weight 139.11 g/mol
Physical Form Solid powder
SMILES C1C(=O)CC1(C#N)C(=O)O
InChI Key NBRRIDOXAOEVTM-UHFFFAOYSA-N
Safety Data Sheet (SDS) & Hazard Mitigation

Handling this compound requires strict adherence to safety protocols due to its multi-route toxicity and irritant properties. According to standard safety data , the hazard classifications include:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

  • Signal Word: Warning.

Mitigation & Emergency Response Logic

To ensure a self-validating safety system, laboratory personnel must map specific hazards to actionable controls.

HazardMitigation H1 Hazard Identification (H302, H312, H315, H319, H332, H335) M1 Engineering Controls (Fume Hood, Local Exhaust) H1->M1 Prevention M2 PPE Requirements (Nitrile Gloves, Goggles, Lab Coat) H1->M2 Protection S1 Storage Conditions (Refrigerated 2-8°C, Argon/N2) H1->S1 Stability E1 Spill Response (Solid sweep, avoid dust) H1->E1 Containment E2 Exposure Response (Eye wash, fresh air, medical aid) H1->E2 First Aid

Fig 1: Logical relationship between identified hazards and required mitigation strategies.

Mechanistic Causality in Storage: The molecule must be stored at 2-8°C under an inert atmosphere (Argon/N2). Why? The C1 position is doubly activated by the electron-withdrawing cyano and carboxyl groups. Exposure to ambient moisture can lead to slow hydrolysis of the cyano group to an amide. Furthermore, while gamma-keto acids are generally more stable than beta-keto acids, the high ring strain and extreme electron deficiency make this molecule susceptible to thermally induced ring-opening or decarboxylation if exposed to strong acids or elevated temperatures over prolonged periods [2].

Experimental Methodologies: Synthetic Workflows

The synthetic utility of 1-cyano-3-oxocyclobutane-1-carboxylic acid lies in its orthogonal reactivity. The carboxylic acid can be coupled with amines, while the ketone can undergo reductive amination, Wittig olefination, or spirocyclization.

Self-Validating Protocol: Amide Coupling via HATU

Causality behind reagent choice: The carboxylic acid at C1 is sterically hindered by the quaternary center and the cyclobutane ring. Standard carbodiimides (e.g., EDC/HOBt) often result in low yields due to slow active ester formation and competitive hydrolysis. HATU is selected because it rapidly forms a highly reactive 7-aza-HOBt ester, overcoming the steric bulk and preventing side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under Argon, dissolve 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Cool the solution to 0°C. Add DIPEA (3.0 eq) followed by HATU (1.2 eq).

    • Self-Validation Check: Stir for 15 minutes. Remove a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms complete activation. Do not proceed until activation is >95% to prevent unreacted acid from complicating purification.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3, and brine. The electron-withdrawing cyano group makes the resulting amide relatively stable to mild aqueous acidic/basic washes.

  • Downstream Functionalization: The crude amide can be directly subjected to reductive amination at the C3 ketone using NaBH(OAc)3 and a secondary amine.

SyntheticWorkflow A 1-Cyano-3-oxocyclobutane- 1-carboxylic acid B Activation (HATU / DIPEA in DMF) A->B Step 1: 0°C, 30 min C Active Ester Intermediate B->C LC-MS Check D Amine Addition (Primary/Secondary Amine) C->D Step 2: RT, 2-4 hrs E Amide Product D->E Aqueous Workup F Ketone Functionalization (e.g., Reductive Amination) E->F Step 3: NaBH(OAc)3 G Spirocyclic / Bifunctional Target Molecule F->G Isolation

Fig 2: Synthetic workflow for amide coupling and downstream ketone functionalization.

Process Chemistry & Scale-Up Considerations

When scaling up cyclobutane derivatives, continuous flow chemistry is often employed to mitigate thermal hazards and improve Process Mass Intensity (PMI). For instance, the production of related 3-oxocyclobutane-1-carboxylic acid intermediates has been successfully transitioned from batch to continuous flow, utilizing micro-packed bed technology to handle decarboxylation and oxidation steps safely at the multi-metric ton scale [2]. While 1-cyano-3-oxocyclobutane-1-carboxylic acid retains the cyano group, similar flow-based extraction and separation principles apply to its downstream processing to avoid prolonged thermal stress on the strained ring system.

References
  • PubChem. "1-cyano-3-oxocyclobutane-1-carboxylic acid (CID 64906472)." National Center for Biotechnology Information.[Link]

  • ACS Green Chemistry Institute. "Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid." ACS GCI Pharmaceutical Roundtable.[Link]

  • National Institutes of Health (PMC). "Synthesis and clinical application of new drugs approved by FDA in 2022." NIH.[Link]

Sources

Foundational

Structural and Crystallographic Profiling of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid in Drug Discovery

Executive Summary The pursuit of novel chemical space in modern drug discovery has driven a renaissance in the use of highly strained, aliphatic ring systems. Among these, 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel chemical space in modern drug discovery has driven a renaissance in the use of highly strained, aliphatic ring systems. Among these, 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) has emerged as a premier bifunctional building block. It is increasingly utilized as a precursor for spirocyclic scaffolds and as a conformationally restricted linker in Proteolysis Targeting Chimeras (PROTACs)[1].

This technical whitepaper provides an in-depth analysis of the X-ray crystallographic properties of this scaffold. By examining the fundamental ring-puckering dynamics, supramolecular packing, and vectorial exit trajectories, researchers can rationally deploy this molecule to optimize the physicochemical properties and target engagement of complex therapeutics.

Crystallographic Fundamentals of the Cyclobutane Scaffold

The structural biology of cyclobutane derivatives is dictated by a delicate balance between angle strain (Baeyer strain) and torsional strain (Pitzer strain). Unlike unstrained aliphatic chains, the four-membered ring cannot adopt a planar ( D4h​ ) conformation without suffering severe eclipsing interactions between adjacent C-H bonds.

The "Butterfly" Puckered Conformation

To alleviate torsional strain, the cyclobutane ring adopts a folded or "puckered" geometry ( D2d​ symmetry). High-level ab initio calculations and low-temperature X-ray diffraction studies of cyclobutane derivatives reveal that the ring-puckering angle ( θ ) typically ranges between 24° and 32°[2].

In 1-Cyano-3-oxocyclobutane-1-carboxylic acid, the presence of sp2 -hybridized carbons (the C3 ketone) and bulky substituents at the C1 position (cyano and carboxylic acid groups) introduces unique steric and electronic constraints:

  • C3 Ketone Influence: The sp2 carbon at C3 reduces the total number of eclipsing hydrogen interactions, which can slightly flatten the ring compared to unsubstituted cyclobutane.

  • C1 Substitution: The quaternary C1 center forces the cyano and carboxylic acid groups into distinct axial/equatorial-like trajectories. Because the ring rapidly undergoes "ring-flipping" in solution, capturing its exact conformation requires rigorous low-temperature X-ray crystallography to freeze the dynamic motion[3].

X-Ray Crystallography Workflow for Strained Small Molecules

Obtaining high-resolution crystallographic data for highly polar, strained small molecules like 1-Cyano-3-oxocyclobutane-1-carboxylic acid requires a meticulously controlled workflow. The following protocol outlines the self-validating methodology required to resolve its structure.

Step-by-Step Methodology
  • Crystallization via Vapor Diffusion:

    • Procedure: Dissolve the compound in a highly polar, volatile solvent (e.g., methanol or ethyl acetate) and place it in an inner vial. Surround it with an anti-solvent (e.g., hexanes) in a sealed outer chamber.

    • Causality: Slow vapor diffusion prevents kinetic trapping and allows the highly directional intermolecular hydrogen bonds of the carboxylic acid to form an ordered, low-defect crystal lattice.

  • Cryoprotection and Mounting:

    • Procedure: Coat a single crystal (approx. 0.1 × 0.1 × 0.05 mm) in Paratone-N oil and mount it on a MiTeGen loop. Flash-cool the sample to 100–117 K using a liquid nitrogen cryostream[4].

    • Causality: Low-temperature data collection is strictly required to minimize the thermal ellipsoids (anisotropic displacement parameters) caused by the fluxional ring-puckering motion of the cyclobutane ring.

  • Data Collection:

    • Procedure: Irradiate the crystal using a microfocus X-ray diffractometer equipped with Mo ( λ=0.71073 Å) or Cu radiation and a CMOS/CCD detector.

    • Causality: Cu is often preferred for light-atom structures (C, H, N, O) to maximize the diffraction yield and accurately determine absolute stereochemistry if chiral derivatives are synthesized.

  • Data Reduction and Absorption Correction:

    • Procedure: Integrate the diffraction frames using software like CrysAlisPro or APEX3. Apply multi-scan absorption corrections.

  • Structure Solution and Refinement:

    • Procedure: Solve the phase problem using Intrinsic Phasing or Direct Methods (SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

    • Causality: Hydrogen atoms on the carboxylic acid must be located from the difference Fourier map and refined freely to accurately map the supramolecular hydrogen-bonding network.

G N1 Sample Prep & Vapor Diffusion N2 Low-Temp (100K) Flash Cooling N1->N2 N3 Diffraction & Data Reduction N2->N3 N4 Phase Solution (SHELXT) N3->N4 N5 Least-Squares Refinement (SHELXL) N4->N5

Caption: Standardized X-ray crystallography workflow for strained, polar small molecules.

Quantitative Structural Data

While the exact standalone deposition of 1-Cyano-3-oxocyclobutane-1-carboxylic acid may be embedded within broader medicinal chemistry patents, its crystallographic parameters can be highly accurately extrapolated from its base scaffold (3-oxocyclobutane-1-carboxylic acid)[5] and closely related 1,3-disubstituted cyclobutanes.

The table below summarizes the representative quantitative crystallographic data expected for this molecular class.

Crystallographic ParameterRepresentative Value / RangeStructural Implication
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly polar small molecules.
Space Group P21​/c or P1ˉ Driven by the formation of centrosymmetric carboxylic acid dimers.
Ring Puckering Angle ( θ ) 23.5° – 32.2°Balances angle strain and torsional strain[2].
C1–C2 / C1–C4 Bond Length ~1.54 – 1.56 ÅElongated compared to standard alkanes due to ring strain.
C3=O Bond Length ~1.20 ÅStandard carbonyl; highly polarized, acting as an H-bond acceptor.
C1≡N Bond Length ~1.14 ÅLinear exit vector; strongly electron-withdrawing.
Intermolecular H-Bond (O-H···O) ~2.65 – 2.70 ÅForms robust R22​(8) dimer motifs in the solid state.

Supramolecular Assembly and Crystal Packing

The solid-state architecture of 1-Cyano-3-oxocyclobutane-1-carboxylic acid is dictated by three primary intermolecular forces:

  • Carboxylic Acid Dimerization: The dominant packing motif is the formation of centrosymmetric hydrogen-bonded dimers ( R22​(8) graph set) via the carboxylic acid groups. This strong interaction anchors the crystal lattice.

  • Dipole-Dipole Interactions: The C3 ketone and the C1 cyano group possess strong, permanent dipoles. In the crystal lattice, these molecules will pack in an antiparallel fashion to minimize macroscopic dipole moments.

  • C-H···O and C-H···N Contacts: The strained methylene protons (at C2 and C4) are unusually acidic due to the electron-withdrawing nature of the adjacent cyano, carboxyl, and oxo groups. These protons frequently engage in weak, secondary hydrogen bonds with the nitrogen of the cyano group or the oxygen of the ketone, further rigidifying the lattice.

Implications for Drug Design: PROTACs and Spirocycles

The crystallographic parameters of 1-Cyano-3-oxocyclobutane-1-carboxylic acid translate directly into its utility in rational drug design.

PROTAC Linker Trajectories

In targeted protein degradation, the linker connecting the E3 ligase ligand to the Protein of Interest (POI) ligand is critical for ternary complex formation. Traditional flexible PEG or alkyl linkers often suffer from high entropic penalties upon binding[6]. Incorporating a 1,3-disubstituted cyclobutane introduces a rigid, predictable vectorial exit angle. For example, recent developments in PRC2 degraders (e.g., UNC7700) demonstrated that utilizing a cis-cyclobutane linker dramatically improved cellular permeability and degradation potency (15-fold improvement) compared to flexible propyl linkers[1]. The cyano and carboxyl groups of 1-Cyano-3-oxocyclobutane-1-carboxylic acid provide orthogonal handles for differential functionalization, allowing chemists to precisely tune the distance and angle between the two warheads.

Spirocyclic Rigidification

The C3 ketone serves as an ideal electrophilic center for the synthesis of spirocycles (e.g., via Bucherer-Bergs reactions or reductive aminations). The puckered nature of the cyclobutane ring ensures that the resulting spiro-fused system projects its substituents into distinct, non-overlapping regions of 3D space, increasing the fraction of sp3 carbons ( Fsp3​ ) in the drug candidate—a metric strongly correlated with clinical success.

G Core 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Puckering Ring Puckering (θ ≈ 24-32°) Minimizes Torsional Strain Core->Puckering Vectors Exit Vectors C1: Cyano & Carboxyl C3: Oxo Group Puckering->Vectors App1 Spirocyclic Scaffolds (3D Rigidification) Vectors->App1 App2 PROTAC Linkers (Trajectory Control) Vectors->App2

Caption: Vectorial projection and medicinal chemistry applications of the cyclobutane scaffold.

Conclusion

1-Cyano-3-oxocyclobutane-1-carboxylic acid is far more than a simple aliphatic spacer. Its X-ray crystallographic profile reveals a dynamic, puckered ring system capable of projecting functional groups at highly specific trajectories. By leveraging the rigorous crystallographic data—ranging from dihedral puckering angles to supramolecular hydrogen-bonding networks—drug development professionals can rationally design next-generation spirocycles and PROTAC linkers with optimized entropic profiles and enhanced cellular permeability.

References

  • [5] National Center for Biotechnology Information. "3-Oxocyclobutane-1-carboxylic acid | C5H6O3 | CID 4913358" PubChem. Available at:[Link]

  • [3] Gutekunst, W. R., & Baran, P. S. "Applications of C–H Functionalization Logic to Cyclobutane Synthesis" Journal of Organic Chemistry, PMC. Available at:[Link]

  • [4] Stein, A., Lehmann, C. W., & Luger, P. "Crystal structure of cyclobutane at 117 K" Journal of the American Chemical Society, MPG.PuRe. Available at:[Link]

  • [2] Bauman, N. P., et al. "Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier" The Journal of Physical Chemistry A, ACS Publications. Available at:[Link]

  • [1] Potjewyd, F., et al. "PROTAC Linkerology Leads to an Optimized Bivalent Chemical Degrader of Polycomb Repressive Complex 2 (PRC2) Components" ACS Chemical Biology, PMC. Available at:[Link]

  • [6] Zhou, Y., et al. "Recent Advances in Optically Controlled PROTAC" Bioengineering, MDPI. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: A Guide to the Efficient Coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid with Primary Amines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Cyclobutane Scaffolds in Medicinal Chemistry The cyclobutane motif is an increasingly important structural component in mo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif is an increasingly important structural component in modern drug discovery.[1] Its rigid, three-dimensional architecture offers a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Specifically, functionalized cyclobutanes like 1-Cyano-3-oxocyclobutane-1-carboxylic acid serve as valuable building blocks for creating novel molecular entities with potential therapeutic applications. The ability to efficiently couple this constrained carboxylic acid with a diverse range of primary amines is a critical step in the synthesis of new chemical libraries for screening and lead optimization.

This application note provides a comprehensive guide to the successful amide coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid with primary amines. We will delve into the mechanistic considerations, provide detailed, step-by-step protocols, and offer insights into troubleshooting common challenges.

Mechanistic Considerations: Choosing the Right Coupling Strategy

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the primary amine. A variety of coupling reagents have been developed for this purpose, each with its own mechanism and advantages.[3][4]

For a sterically hindered and functionally rich substrate like 1-Cyano-3-oxocyclobutane-1-carboxylic acid, the choice of coupling reagent is paramount to achieving high yields and purity. The presence of the α-cyano group can influence the reactivity of the carboxylic acid, and the oxo group may be susceptible to side reactions under certain conditions.

Common Coupling Reagents and Their Mechanisms

1. Carbodiimides (EDC, DCC): Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are widely used for amide bond formation.[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

2. Uronium/Aminium Salts (HATU, HBTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents, particularly for challenging substrates.[5][6] They operate by forming an active ester intermediate, which readily reacts with the amine.[5][7] HATU is often considered superior for sterically hindered amino acids due to the "7-aza effect," which enhances the reactivity of the active ester.[5]

3. Phosphonium Salts (PyBOP, BOP): Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also form active ester intermediates and are known for their high reactivity and suppression of side reactions.

For the coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid, a uronium salt-based approach, particularly with HATU, is recommended due to the potential for steric hindrance around the quaternary carbon of the cyclobutane ring.

Experimental Protocols

This section provides detailed protocols for the coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid with a generic primary amine (R-NH₂).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and suitability for potentially challenging couplings.

Materials:

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid

  • Primary amine (R-NH₂)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Reaction Workflow:

G cluster_0 Reaction Setup cluster_1 Activation and Coupling cluster_2 Work-up cluster_3 Purification A Dissolve carboxylic acid in anhydrous DMF B Add primary amine A->B C Add DIPEA B->C D Add HATU in one portion C->D E Stir at room temperature (monitor by TLC/LC-MS) D->E F Quench with water E->F G Extract with EtOAc F->G H Wash organic layer with NaHCO3 and brine G->H I Dry over MgSO4 H->I J Concentrate in vacuo I->J K Purify by silica gel chromatography J->K L Characterize final product K->L

Figure 1: General workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (approximately 0.1-0.5 M).

  • Add the primary amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes. The base is crucial for the deprotonation of the carboxylic acid.[7]

  • Add HATU (1.2 eq) to the mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove any unreacted carboxylic acid and acidic byproducts, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[8]

  • Characterize the purified product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.[9][10]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more economical alternative to uronium salt-based reagents. The addition of Hydroxybenzotriazole (HOBt) is known to suppress side reactions and minimize racemization if chiral centers are present.[3]

Materials:

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid

  • Primary amine (R-NH₂)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Triethylamine (Et₃N) or DIPEA

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Quantitative Data Summary:

ReagentMolar Equivalents
1-Cyano-3-oxocyclobutane-1-carboxylic acid1.0
Primary amine (R-NH₂)1.1
EDC1.2
HOBt1.2
Triethylamine or DIPEA2.0

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add the primary amine (1.1 eq) followed by the base (Triethylamine or DIPEA, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product using appropriate spectroscopic methods.[9][10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete activation of the carboxylic acid. Low nucleophilicity of the amine. Steric hindrance.Ensure all reagents and solvents are anhydrous. Switch to a more powerful coupling reagent like HATU.[6] Increase the reaction temperature or prolong the reaction time. Use a more polar aprotic solvent like DMF.
Formation of Byproducts Side reactions of the coupling reagent. Reaction with the oxo group.For carbodiimide couplings, ensure the addition of HOBt or HOAt to suppress side reactions. If using HATU or HBTU, avoid a large excess of the coupling reagent which can lead to guanidinylation of the amine.[11]
Difficulty in Purification Byproducts from the coupling reagent (e.g., dicyclohexylurea for DCC). Unreacted starting materials.For DCC, the urea byproduct is poorly soluble in many organic solvents and can often be removed by filtration. For EDC, the urea byproduct is water-soluble and can be removed during the aqueous work-up.[1] Optimize stoichiometry to ensure complete consumption of the limiting reagent.

Visualization of the Coupling Mechanism

G cluster_0 HATU Activation Pathway cluster_1 Amide Formation A Carboxylic Acid (R-COOH) B Carboxylate (R-COO-) A->B + DIPEA D O-Acyluronium Intermediate B->D + HATU C HATU E Active Ester (R-COO-At) D->E F Tetramethylurea (byproduct) D->F G Primary Amine (R'-NH2) H Amide Product (R-CONH-R') E->H + R'-NH2 I HOAt

Figure 2: Simplified mechanism of HATU-mediated amide bond formation.[5]

Conclusion

The successful coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid with primary amines is readily achievable with the appropriate choice of coupling reagents and reaction conditions. For this potentially sterically demanding substrate, a uronium-based coupling agent such as HATU is highly recommended to ensure efficient and clean conversion to the desired amide products. The protocols and troubleshooting guide provided herein offer a solid foundation for researchers to develop robust and scalable synthetic routes to novel cyclobutane-containing molecules for applications in drug discovery and development.

References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Online]. Available: [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. (2021). [Online]. Available: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Online]. Available: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Online]. Available: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Online]. Available: [Link]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Online]. Available: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Online]. Available: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. (2017). [Online]. Available: [Link]

  • Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters - ACS Publications. (2012). [Online]. Available: [Link]

  • Ziegler, T. Previously published information on the synthesis of amides from carboxylic acids and derivatives thereof can be found. [Online]. Available: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Online]. Available: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). [Online]. Available: [Link]

  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. [Online]. Available: [Link]

  • 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3). PubChem. [Online]. Available: [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PMC. [Online]. Available: [Link]

  • Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Organic Letters - ACS Publications. (2021). [Online]. Available: [Link]

  • Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high resolution. Chemical Communications (RSC Publishing). [Online]. Available: [Link]

  • Applications of Spectroscopic Techniques in Characterization of Biological Compounds. IJSAT. (2025). [Online]. Available: [Link]

  • Synthesis, spectroscopic characterization and biological evaluation of unsymmetrical aminosquarylium cyanine dyes. PubMed. (2017). [Online]. Available: [Link]

  • Synthesis and Characterization of Amine-Functionalized Thiosemicarbazone Cyclopalladated Compounds. MDPI. (2021). [Online]. Available: [Link]

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Application

Application Note: 1-Cyano-3-oxocyclobutane-1-carboxylic Acid as a Trifunctional Building Block in Advanced Drug Discovery

Executive Summary The paradigm shift in medicinal chemistry toward "escaping from flatland" has accelerated the adoption of sp³-rich carbocycles as bioisosteres for planar aromatic rings. Cyclobutane derivatives, in part...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm shift in medicinal chemistry toward "escaping from flatland" has accelerated the adoption of sp³-rich carbocycles as bioisosteres for planar aromatic rings. Cyclobutane derivatives, in particular, offer a unique balance of structural rigidity, favorable physicochemical properties (e.g., lower ClogP), and defined topological exit vectors.

1-Cyano-3-oxocyclobutane-1-carboxylic acid is a highly versatile, trifunctional building block[1]. By combining an electrophilic ketone with orthogonal α-cyano and carboxylic acid handles at a quaternary center, this scaffold enables the rapid, modular assembly of complex peptidomimetics, spirocycles, and conformationally constrained pharmacophores. This application note details the mechanistic rationale, physicochemical profile, and validated experimental protocols for leveraging this molecule in hit-to-lead and lead optimization campaigns.

Mechanistic Rationale & Structural Advantages

The utility of 1-cyano-3-oxocyclobutane-1-carboxylic acid stems from its highly programmable reactivity profile. As a Senior Application Scientist, understanding the causality behind its reactivity is critical for designing successful synthetic routes:

  • Relief of Transannular Ring Strain : The cyclobutane ring possesses significant angle and torsional strain. The rehybridization of the C3 carbon from sp² (ketone) to sp³ (e.g., during reductive amination or fluorination) is thermodynamically favored. This accelerates nucleophilic additions at the C3 position compared to unstrained aliphatic ketones.

  • Orthogonal Functionalization :

    • C3 Ketone : Serves as the primary site for derivatization via Wittig olefination, reductive amination, or conversion to gem-difluoro derivatives using Deoxofluor or DAST.

    • C1 Carboxylic Acid : Readily undergoes standard peptide coupling to form amides. The adjacent electron-withdrawing cyano group increases the acidity of the carboxylic acid, slightly altering its pKa compared to standard aliphatic acids.

    • C1 Cyano Group : Acts as a robust, sterically compact electron-withdrawing group. It can be selectively reduced to an aminomethyl group (yielding 1-(aminomethyl)-3-oxocyclobutane-1-carboxylic acid) for spiro-lactamization, or converted into a tetrazole ring via azide cycloaddition (acting as a carboxylic acid bioisostere).

  • Precursor to High-Value Bioisosteres : 3-oxocyclobutane-1-carboxylic acid derivatives are critical precursors for synthesizing highly sought-after motifs, such as 3-(trifluoromethyl)cyclobutanes[2] and 2-oxabicyclo[2.1.1]hexanes[3], which frequently appear in modern pharmaceutical patents.

Physicochemical Profiling

Understanding the baseline properties of the building block is essential for reaction design, particularly regarding solubility and purification strategies.

PropertyValue
Chemical Name 1-Cyano-3-oxocyclobutane-1-carboxylic acid
CAS Number 1342068-60-3
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol
Physical Form Solid / Powder
SMILES C1C(=O)CC1(C#N)C(=O)O
Storage Temperature Room Temperature (Normal)

Data sourced from verified supplier and chemical database profiles[1][4].

Reaction Pathways Visualization

Pathways Core 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Ketone C3: 3-Oxo Group (Ketone) Core->Ketone Site 1 Carboxyl C1: Carboxylic Acid Core->Carboxyl Site 2 Cyano C1: Cyano Group Core->Cyano Site 3 RedAm Reductive Amination (Amine Derivatives) Ketone->RedAm Fluor Fluorination (DAST) (gem-Difluoro) Ketone->Fluor Amide Amide Coupling (Peptidomimetics) Carboxyl->Amide Tetrazole Azide Cycloaddition (Tetrazole Bioisostere) Cyano->Tetrazole Reduction Reduction (Aminomethyl) Cyano->Reduction

Orthogonal functionalization pathways of 1-cyano-3-oxocyclobutane-1-carboxylic acid.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure high yield and chemoselectivity.

Protocol A: Chemoselective Reductive Amination at the C3-Ketone

Objective: Introduce an amine at the C3 position while leaving the C1 cyano and carboxylic acid groups intact.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is a mild reducing agent that requires an acidic environment to reduce the intermediate iminium ion. Crucially, it does not reduce the C3 ketone directly at room temperature, ensuring perfect chemoselectivity and preventing the formation of the corresponding cyclobutanol byproduct. 1,2-Dichloroethane (DCE) is utilized as the solvent due to its higher boiling point and superior solubilization of polar cyclobutane intermediates compared to dichloromethane.

Step-by-Step Methodology:

  • Imine Formation: To a solution of 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq, 1.0 mmol) and the desired primary or secondary amine (1.2 eq) in anhydrous DCE (5.0 mL, 0.2 M), add glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 2 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The mass of the intermediate imine/iminium should be the base peak. Do not proceed to the next step until ketone consumption is >95%. If unreacted ketone persists, add 0.2 eq of amine and stir for an additional hour.

  • Reduction: Add NaBH(OAc)₃ (2.0 eq) portionwise over 10 minutes to manage mild exothermicity. Stir the suspension at room temperature for 12 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL) until gas evolution ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase Prep-HPLC (Water/MeCN gradient with 0.1% TFA) to isolate the pure 3-amino-1-cyanocyclobutane-1-carboxylic acid derivative.

Protocol B: Sterically Hindered Amide Coupling at the C1-Carboxylic Acid

Objective: Form an amide bond at the C1 position for peptidomimetic synthesis.

Causality & Reagent Selection: The quaternary C1 center is highly sterically hindered due to the presence of the cyano group and the cyclobutane ring. Standard carbodiimides (e.g., EDC/HOBt) often lead to stalled reactions or epimerization. HATU is employed because it generates a highly reactive HOAt ester, which accelerates aminolysis and effectively overcomes the steric barrier.

Step-by-Step Methodology:

  • Activation: Dissolve 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10.0 mL, 0.1 M). Add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint: Quench a 10 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming successful formation of the activated HOAt ester.

  • Coupling: Add the target amine (1.1 eq) to the activated mixture. Stir at room temperature for 4-6 hours.

  • Workup: Dilute the reaction mixture with water (30 mL) and extract with EtOAc (3 x 20 mL). To remove residual DMF, wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO₃ (10 mL), and 5% aqueous LiCl (2 x 10 mL).

  • Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the target amide.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dissolve building block & amine in DCE Step2 2. Imine Formation (Validation) Stir at RT (2 h), monitor via LC-MS for >95% conversion Step1->Step2 Step3 3. Chemoselective Reduction Add NaBH(OAc)₃ portionwise (RT, 12 h) Step2->Step3 Step4 4. Quench & Extraction Quench with NaHCO₃, extract with EtOAc Step3->Step4 Step5 5. Isolation & Purification Reverse-phase Prep-HPLC (Water/MeCN) Step4->Step5

Step-by-step experimental workflow for chemoselective reductive amination.

References

  • PubChemLite Database : 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3). PubChemLite. Available at:[Link]

  • Organic Process Research & Development : Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. ACS Publications (2020). Available at: [Link]

  • Chemical Science : Merging nucleophilic phosphine catalysis and photocatalysis for the rapid assembly of 2-oxabicyclo-[2.1.1]hexane scaffolds from feedstock allyl alcohols. RSC Publishing (2024). Available at:[Link]

Sources

Method

Application Notes & Protocols: Amide Bond Formation with 1-Cyano-3-oxocyclobutane-1-carboxylic Acid

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with three-dimensional (3D) character is paramount for accessing new...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of 3D Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with three-dimensional (3D) character is paramount for accessing new biological targets and improving drug properties. Saturated carbocyclic scaffolds, such as cyclobutanes, have emerged as valuable building blocks, offering a departure from the predominantly flat, aromatic structures that have historically dominated drug discovery.[1][2] The rigid, puckered nature of the cyclobutane ring provides a well-defined orientation for substituents, enabling precise interactions within protein binding pockets.

This guide focuses on 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS 1342068-60-3), a trifunctional synthetic intermediate that presents both unique opportunities and challenges.[3] Its structure incorporates:

  • A quaternary carbon center , which introduces significant steric hindrance.

  • A reactive carboxylic acid handle for amide bond formation.

  • A versatile cyano group and a keto moiety , which can be used for subsequent functionalization.

Mastering the coupling of this building block is the first critical step in leveraging its full potential. These application notes provide a detailed examination of the mechanistic principles, strategic considerations, and robust protocols necessary for the successful synthesis of amides using this promising intermediate.

The Fundamental Chemistry of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and thermodynamically challenging under standard conditions. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[4][5] Therefore, the reaction requires the activation of the carboxylic acid, transforming the hydroxyl group into a better leaving group. This is achieved using coupling reagents, which fall into several major classes. We will focus on the two most relevant for this application: carbodiimides and uronium/aminium salts.

Mechanism I: Carbodiimide-Mediated Activation (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses in bioconjugation and organic synthesis due to the easy removal of their urea byproduct via aqueous workup.[6] The mechanism proceeds via a highly reactive O-acylisourea intermediate.[4][7]

However, this intermediate is unstable and susceptible to side reactions, including hydrolysis and rearrangement to a stable N-acylurea byproduct, which can terminate the reaction.[8][9] To mitigate these issues and reduce the risk of racemization at chiral centers, nucleophilic additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (NHS) are almost always employed. These additives intercept the O-acylisourea to form a more stable active ester, which then reacts cleanly with the amine.[6][10]

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide Amide (R-CONHR') O_acylisourea->Amide + Amine Urea Urea Byproduct O_acylisourea->Urea Releases HOBt_Ester HOBt Active Ester (More Stable) O_acylisourea->HOBt_Ester + HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine Amine (R'-NH2) Amine->Amide HOBt Additive (HOBt) HOBt->HOBt_Ester HOBt_Ester->Amide + Amine

Fig 1. Carbodiimide (EDC) coupling mechanism.
Mechanism II: Uronium/Aminium Salt Activation (e.g., HATU)

For challenging substrates, particularly those with significant steric hindrance, uronium/aminium salt-based reagents are often superior.[11][12] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective reagents in this class.[13]

The reaction, which requires a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the carboxylic acid, proceeds through the formation of a highly reactive OAt-active ester.[6] The nitrogen atom in the 7-azabenzotriazole (HOAt) core is believed to accelerate the subsequent aminolysis step through a neighboring group effect, leading to faster reaction rates and higher efficiencies, even with sterically demanding substrates.[13][14]

HATU_Mechanism RCOO Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU HATU HATU HATU->OAt_Ester DIPEA DIPEA (Base) DIPEA->RCOO RCOOH Carboxylic Acid (R-COOH) RCOOH->RCOO + DIPEA TMU Tetramethylurea (Byproduct) OAt_Ester->TMU Releases Amide Amide (R-CONHR') OAt_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Fig 2. Uronium salt (HATU) coupling mechanism.

Strategic Protocol Selection

The quaternary carbon α to the carboxylic acid in 1-Cyano-3-oxocyclobutane-1-carboxylic acid presents a significant steric challenge.[15] This makes reagent selection the most critical parameter for achieving high yields.

FeatureProtocol A: EDC / HOBtProtocol B: HATU / DIPEARationale & Recommendation
Reactivity ModerateVery HighHATU's superior reactivity is essential for overcoming the steric hindrance of the quaternary center.[11][12]
Side Reactions Risk of N-acylurea formation, especially with slow amine addition.[8]Lower risk of side reactions related to the coupling agent itself.The formation of the more stable OAt-active ester with HATU minimizes competing pathways.[14]
Byproduct Removal Water-soluble urea byproduct is easily removed by aqueous workup.Tetramethylurea byproduct is also water-soluble.Both methods offer straightforward purification from the primary byproduct.
Cost EconomicalMore ExpensiveFor initial screening or on a smaller scale, EDC can be attempted. For scale-up or when yields are critical, HATU is the preferred choice.
Ideal Use Case Less hindered substrates; cost-sensitive applications.Sterically hindered substrates ; difficult couplings; peptide synthesis.Protocol B (HATU) is the highly recommended starting point for this specific substrate. Protocol A is provided as a more economical alternative.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Experimental Workflow

Workflow cluster_prep 1. Reaction Setup cluster_activation 2. Activation cluster_coupling 3. Coupling cluster_workup 4. Work-up & Purification Setup Combine Carboxylic Acid & Coupling Reagent in Solvent Inert Maintain Inert Atmosphere (N2 or Ar) Setup->Inert Cool Cool to 0 °C Inert->Cool Add_Base Add Base (e.g., DIPEA) Stir for 15-30 min Cool->Add_Base Add_Amine Add Amine Add_Base->Add_Amine Warm_Stir Warm to RT Stir for 1-18 h Add_Amine->Warm_Stir Monitor Monitor by TLC / LC-MS Warm_Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Aqueous Work-up Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Fig 3. General workflow for amide coupling.
Protocol A: EDC/HOBt Mediated Coupling
  • Materials:

    • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

    • N-hydroxybenzotriazole (HOBt) (1.2 equiv)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (to 0.1-0.2 M)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, 1.5 equiv, if amine is a salt)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

    • Dissolve the solids in anhydrous DCM or DMF.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 equiv) to the stirred solution in one portion. If the amine starting material is an HCl or TFA salt, add a non-nucleophilic base like DIPEA (1.5 equiv).

    • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[16]

Protocol B: HATU-Mediated Coupling (Recommended)
  • Materials:

    • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)

    • Amine (1.1 equiv)

    • HATU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous Dimethylformamide (DMF) (to 0.1-0.2 M)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).

    • Add anhydrous DMF and stir to dissolve. Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (3.0 equiv) dropwise. The solution may change color (e.g., to yellow).

    • Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester.[6]

    • Add the amine (1.1 equiv), either neat or as a solution in a minimal amount of anhydrous DMF.

    • Allow the reaction to warm to room temperature and stir for 1-6 hours.

    • Monitor the reaction progress by TLC or LC-MS. Due to the high reactivity of HATU, these reactions are often complete much faster than EDC couplings.[13]

    • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer multiple times with 5% LiCl (aq) to remove DMF, followed by 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Expected Outcomes & Troubleshooting

Successful coupling will yield the desired amide product. The table below provides a template for recording hypothetical results for a reaction with benzylamine.

ParameterHypothetical Data
Carboxylic Acid Input 139 mg (1.0 mmol)
Amine Input (Benzylamine) 118 mg (1.1 mmol)
Coupling Protocol Protocol B (HATU)
Crude Product Mass ~250 mg
Purified Product Mass 205 mg
Yield 90%
Appearance White to off-white solid
¹H NMR (CDCl₃, δ) Peaks corresponding to cyclobutane protons, benzyl protons, and a broad singlet for the N-H proton.
MS (ESI+) m/z Calculated for C₁₃H₁₂N₂O₂ [M+H]⁺: 229.09. Found: 229.1.
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive coupling agent (e.g., EDC for this hindered substrate). 2. Wet reagents or solvents hydrolyzing the active intermediate. 3. Base incompatibility (e.g., using a nucleophilic base that consumes the active ester).1. Switch to a more powerful reagent like HATU (Protocol B) or a phosphonium salt (e.g., PyBOP).[12] 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Use a non-nucleophilic base such as DIPEA or 2,4,6-collidine.[6]
Formation of Side Products 1. (EDC Protocol) Rearrangement to N-acylurea. 2. (HATU Protocol) Reaction of excess DIPEA with trace impurities. 3. Epimerization if chiral centers are present and exposed to base for too long.1. Ensure the amine is present to trap the O-acylisourea, or use the pre-formed HOBt ester method.[8] 2. Use high-purity reagents and minimize reaction time. 3. Keep reaction temperatures low (0 °C to RT) and use a reagent known for low racemization like HATU.[11]
Difficult Purification 1. Byproduct co-elutes with the product (e.g., urea). 2. Residual DMF in the crude product.1. Ensure the aqueous work-up is performed thoroughly to remove water-soluble byproducts. 2. Use multiple washes with 5% LiCl (aq) or brine to effectively remove DMF before chromatography.

Conclusion

The amide coupling of 1-Cyano-3-oxocyclobutane-1-carboxylic acid is a challenging yet achievable transformation. Due to the significant steric hindrance imposed by the quaternary carbon center, standard coupling conditions may prove insufficient. The use of a high-reactivity uronium salt reagent, specifically HATU , is strongly recommended to ensure efficient and high-yielding synthesis. By understanding the underlying reaction mechanisms and carefully selecting the appropriate protocol, researchers can successfully incorporate this valuable 3D building block into their synthetic programs, paving the way for the discovery of novel chemical entities in drug development and beyond.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link][8][9]

  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067-1068. (Historic reference for carbodiimide chemistry)
  • Wikipedia contributors. (2024). Carbodiimide. Wikipedia, The Free Encyclopedia. [Link][7]

  • Wikipedia contributors. (2023). HATU. Wikipedia, The Free Encyclopedia. [Link][13]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. chem.ucla.edu. [Link][17]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. organic-chemistry-tutor.com. [Link][18]

  • CEM Corporation. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. cem.com. [Link][14]

  • Aapptec Peptides. (n.d.). Coupling Reagents. aapptec.com. [Link][10]

  • Zhang, L., et al. (2020). Synthesis of carboxy-cyclobutane isomers combining an amide bond and self-assembly of coordination polymers in the solid state. RSC Advances, 10(52), 31335-31341. [Link][19]

  • Organic Syntheses. (n.d.). Cyclobutylamine. orgsyn.org. [Link][20]

  • Le, N. N. D. (2025). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. California State Polytechnic University, Pomona. [Link][1]

  • Aitken, D. J., et al. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis through a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry. [Link]

  • Subba Reddy, B. V., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic & Biomolecular Chemistry, 8(19), 4309-4311. [Link][21]

  • Umehara, T., et al. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. [Link]

  • Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptides. Chimica Oggi/Chemistry Today, 21(6). [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(4), 185-189. [Link][15]

  • Padwa, A., et al. (2012). Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. Organic Letters, 14(4), 1138-1141. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4075. [Link][16]

  • PubChemLite. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3). pubchemlite.org. [Link][22]

  • PubChem. (n.d.). 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid. pubchem.ncbi.nlm.nih.gov. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. hepatochem.com. [Link]

  • Crich, D., & Sasaki, K. (2011). Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. Organic Letters, 13(9), 2256-2259. [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Westwood, M. D., et al. (2017). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 23(67), 17016-17024. [Link][2]

  • Wang, Y., et al. (2021). Catalytic Enantioselective Desymmetrization of Cyclobutane-1,3-diones by Carbonyl-Amine Condensation. Organic Letters, 23(4), 1332-1337. [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096. [Link]

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Application

Application Note & Protocols: Leveraging 1-Cyano-3-oxocyclobutane-1-carboxylic Acid for Advanced PROTAC Linker Synthesis

Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of pathogenic proteins.[1] These heterobifunctional molecules consist of a ligand for a target pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of pathogenic proteins.[1] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[2] It is now unequivocally established that the linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, cell permeability, and overall pharmacokinetic properties.[3] This guide provides an in-depth exploration of 1-cyano-3-oxocyclobutane-1-carboxylic acid, a versatile and structurally rigid building block, for the synthesis of sophisticated PROTAC linkers. We will detail its strategic advantages, provide step-by-step synthetic protocols for its incorporation, and discuss the underlying chemical principles that make it a valuable tool for drug development professionals.

The PROTAC Mechanism: A Primer on Linker-Dependent Efficacy

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS).[4] A PROTAC molecule simultaneously binds to its target protein and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein.[6] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalyze further degradation cycles.[7]

The linker's composition, length, and rigidity are paramount to this process. An optimal linker must correctly orient the two ligands to enable the formation of a stable and productive ternary complex. Linkers containing rigid structural motifs, such as cycloalkane rings, have gained significant attention for their ability to pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty of complex formation and enhancing metabolic stability.[8][9]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: The catalytic mechanism of a PROTAC.

The Cyclobutane Advantage in Linker Design

While flexible alkyl and PEG chains are common in initial PROTAC designs, they can lead to molecules with suboptimal physicochemical properties.[10] Rigid linkers, incorporating scaffolds like piperazine, triazoles, or cycloalkanes, offer several advantages:

  • Conformational Rigidity: They reduce the molecule's rotational freedom, which can help pre-organize the ligands into an active conformation that favors ternary complex formation.[9][11]

  • Improved Pharmacokinetics: The introduction of rigid, saturated rings can enhance metabolic stability and influence cell permeability.[8]

  • Stereochemical Control: The stereochemistry of substituted cycloalkanes can have a profound impact on biological activity. For instance, studies have shown that cis- and trans-cyclobutane isomers can yield PROTACs with dramatically different degradation efficiencies and selectivities, likely due to their distinct spatial arrangement of ligands and improved cell permeability.[12]

The 1-cyano-3-oxocyclobutane-1-carboxylic acid building block is particularly attractive as it provides a rigid cyclobutane core functionalized with orthogonal handles for versatile synthetic manipulation.

Properties of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid

This building block offers a unique combination of functional groups on a compact, rigid scaffold.

Figure 2: Structure of the cyclobutane building block.

  • Carboxylic Acid (-COOH): This is the primary attachment point for standard amide bond coupling reactions, allowing for straightforward incorporation into a growing PROTAC molecule.

  • Ketone (C=O): The C3-oxo group enhances the polarity of the linker. It also serves as a synthetic handle for further modifications, such as reduction to a hydroxyl group or conversion to an amine via reductive amination, enabling the synthesis of diverse linker architectures.

  • Nitrile (-C≡N): The cyano group is a metabolically stable polar group. It can also be hydrolyzed to a carboxylic acid or reduced to an amine under specific conditions, offering another avenue for advanced linker design.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1342068-60-3[13]
Molecular Formula C₆H₅NO₃[14]
Molecular Weight 139.11 g/mol [14]
Monoisotopic Mass 139.027 g/mol [14]

Synthetic Protocols for Linker Elongation

The most direct application of this building block is through the formation of an amide bond using its carboxylic acid functionality. The following protocol details a robust method using HATU, a highly efficient coupling reagent known for minimizing racemization and being effective even with sterically hindered substrates.[15]

Protocol 4.1: General Amide Coupling with an Amine-Terminated Component

This protocol describes the coupling of 1-cyano-3-oxocyclobutane-1-carboxylic acid to a generic amine-containing fragment (R-NH₂), which could be an E3 ligase ligand or a POI warhead with a suitable linker attachment point.

protocol_workflow cluster_synthesis Amide Coupling Workflow start Dissolve Carboxylic Acid & HATU in DMF preactivate Pre-activation: Add DIPEA at 0°C start->preactivate add_amine Add Amine (R-NH₂) preactivate->add_amine react Warm to RT Stir 1-18h add_amine->react workup Aqueous Workup & Extraction react->workup purify Purification (Column Chromatography) workup->purify end Characterized Product purify->end

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry The cyclobutane motif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane motif, a four-membered carbocycle, has emerged from a synthetic curiosity to a cornerstone in modern medicinal chemistry.[1] Its inherent ring strain forces a unique, puckered three-dimensional conformation, which offers significant advantages in drug design.[2] Unlike more flexible aliphatic chains or larger cycloalkanes, the rigid cyclobutane scaffold can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.[1][2] Furthermore, the sp³-rich nature of the cyclobutane ring can improve pharmacokinetic properties such as metabolic stability and solubility compared to flat aromatic systems.[3]

This guide provides a detailed, step-by-step protocol for the synthesis of 1-cyano-3-oxocyclobutane-1-carboxylic acid and its derivatives. This trifunctional scaffold is a versatile building block for the synthesis of novel therapeutics, offering multiple points for diversification to explore structure-activity relationships (SAR).

Synthetic Strategy: A Multi-Step Approach to a Versatile Scaffold

The synthesis of 1-cyano-3-oxocyclobutane-1-carboxylic acid is a multi-step process that begins with the construction of a 1,1-disubstituted cyclobutane ring, followed by the introduction of the 3-oxo functionality, and concluding with the selective hydrolysis of an ester to the desired carboxylic acid.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow A Ethyl Cyanoacetate + 1,3-Dibromopropane B Ethyl 1-cyanocyclobutane- 1-carboxylate A->B Cyclization C Ethyl 1-cyano-3-hydroxy- cyclobutane-1-carboxylate B->C Hydroxylation (Multi-step) D Ethyl 1-cyano-3-oxocyclo- butane-1-carboxylate C->D Oxidation E 1-Cyano-3-oxocyclobutane- 1-carboxylic acid D->E Selective Hydrolysis F Derivatives E->F Derivatization

Caption: Overall workflow for the synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid and its derivatives.

Part 1: Synthesis of Ethyl 1-cyanocyclobutanecarboxylate

The synthesis commences with the formation of the cyclobutane ring via a nucleophilic substitution reaction between ethyl cyanoacetate and 1,3-dibromopropane.

Protocol 1: Cyclobutane Ring Formation

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl Cyanoacetate113.1210.0 g88.4
1,3-Dibromopropane201.8919.6 g97.2
Sodium Ethoxide (21% in Ethanol)68.0532.0 mL88.4
Ethanol, Anhydrous46.07150 mL-
Ethyl Acetate88.11As needed-
Saturated Sodium Bicarbonate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL) and sodium ethoxide (21% solution in ethanol, 32.0 mL, 88.4 mmol).

  • Slowly add ethyl cyanoacetate (10.0 g, 88.4 mmol) to the stirred solution.

  • Following the addition of the ethyl cyanoacetate, add 1,3-dibromopropane (19.6 g, 97.2 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate (150 mL) and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain ethyl 1-cyanocyclobutanecarboxylate as a liquid.[4]

Expected Yield: ~70-80%

Rationale: The sodium ethoxide acts as a base to deprotonate the acidic α-carbon of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then undergoes a tandem dialkylation with 1,3-dibromopropane to form the cyclobutane ring. An excess of 1,3-dibromopropane is used to minimize the formation of dimeric byproducts.

Part 2: Introduction of the 3-Oxo Functionality

This part of the synthesis is a two-step process involving the introduction of a hydroxyl group at the 3-position, followed by its oxidation to a ketone. A direct and selective C-H oxidation at the 3-position of the 1,1-disubstituted cyclobutane is challenging. Therefore, a more controlled approach is outlined here, which involves the formation of an enolate and subsequent electrophilic hydroxylation, followed by oxidation.

Protocol 2: Synthesis of Ethyl 1-cyano-3-hydroxycyclobutane-1-carboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-cyanocyclobutane-1-carboxylate153.1810.0 g65.3
Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene-36.0 mL71.8
MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide))434.2331.2 g71.8
Tetrahydrofuran (THF), Anhydrous72.11200 mL-
Saturated Ammonium Chloride-As needed-
Diethyl Ether74.12As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., Argon), dissolve ethyl 1-cyanocyclobutanecarboxylate (10.0 g, 65.3 mmol) in anhydrous THF (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (36.0 mL, 71.8 mmol) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve MoOPH (31.2 g, 71.8 mmol) in anhydrous THF (100 mL) and cool to -78 °C.

  • Slowly transfer the enolate solution to the MoOPH solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield ethyl 1-cyano-3-hydroxycyclobutane-1-carboxylate.

Expected Yield: 50-60%

Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the α-carbon to the ester and nitrile groups, forming a lithium enolate. MoOPH is an electrophilic oxygen source that reacts with the enolate to introduce a hydroxyl group.

Protocol 3: Oxidation to Ethyl 1-cyano-3-oxocyclobutane-1-carboxylate

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-cyano-3-hydroxycyclobutane-1-carboxylate169.188.0 g47.3
Pyridinium Chlorochromate (PCC)215.5612.2 g56.7
Dichloromethane (DCM), Anhydrous84.93150 mL-
Celite®-As needed-
Diethyl Ether74.12As needed-

Procedure:

  • To a 250 mL round-bottom flask, add a suspension of PCC (12.2 g, 56.7 mmol) in anhydrous DCM (100 mL).

  • Add a solution of ethyl 1-cyano-3-hydroxycyclobutane-1-carboxylate (8.0 g, 47.3 mmol) in anhydrous DCM (50 mL) to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether (150 mL) and pass it through a short pad of Celite® to remove the chromium salts.

  • Wash the Celite® pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain ethyl 1-cyano-3-oxocyclobutane-1-carboxylate.

Expected Yield: 80-90%

Rationale: PCC is a mild oxidizing agent that selectively oxidizes secondary alcohols to ketones without over-oxidation or affecting other functional groups like the ester and nitrile.

Part 3: Selective Hydrolysis to 1-Cyano-3-oxocyclobutane-1-carboxylic acid

The final step is the selective hydrolysis of the ethyl ester to the carboxylic acid, while preserving the nitrile and ketone functionalities.

Protocol 4: Selective Ester Hydrolysis

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
Ethyl 1-cyano-3-oxocyclobutane-1-carboxylate167.166.0 g35.9
Sodium Hydroxide (NaOH)40.001.58 g39.5
Tetrahydrofuran (THF)72.11100 mL-
Water18.02100 mL-
1 M Hydrochloric Acid (HCl)-As needed-
Ethyl Acetate88.11As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve ethyl 1-cyano-3-oxocyclobutane-1-carboxylate (6.0 g, 35.9 mmol) in THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve sodium hydroxide (1.58 g, 39.5 mmol) in water (100 mL) and cool to 0 °C.

  • Slowly add the cold NaOH solution to the stirred THF solution.

  • Stir the reaction mixture vigorously at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully acidify the reaction mixture to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 1-cyano-3-oxocyclobutane-1-carboxylic acid. The product can be further purified by recrystallization if necessary.

Expected Yield: >90%

Rationale: Hydrolysis of the ester is performed under carefully controlled mild basic conditions at a low temperature to prevent the hydrolysis of the nitrile group and to minimize potential side reactions involving the enolizable ketone.

Diagram of the Key Reaction Mechanism: Cyclization

Cyclization Mechanism cluster_0 Deprotonation cluster_1 Tandem Alkylation EtO2C-CH2-CN Ethyl Cyanoacetate Enolate [EtO2C-CH-CN]⁻ EtO2C-CH2-CN->Enolate + EtO⁻ EtO- EtO⁻ Intermediate EtO2C-CH(CN)-(CH2)3-Br Enolate->Intermediate + Br-(CH2)3-Br Br-(CH2)3-Br 1,3-Dibromopropane Final_Product Ethyl 1-cyanocyclobutane- 1-carboxylate Intermediate->Final_Product Intramolecular SN2

Caption: Mechanism of the cyclobutane ring formation.

Part 4: Derivatization of 1-Cyano-3-oxocyclobutane-1-carboxylic acid

The synthesized 1-cyano-3-oxocyclobutane-1-carboxylic acid is a versatile scaffold for further chemical modifications.

  • Amide Formation: The carboxylic acid can be readily converted to a wide range of amides using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and various amines.

  • Ketone Modifications: The ketone functionality can undergo reduction to the corresponding alcohol (e.g., with NaBH₄) or reductive amination to introduce a secondary or tertiary amine at the 3-position.

  • Nitrile Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under more forcing acidic or basic conditions, or it can be reduced to a primary amine (e.g., with LiAlH₄ or catalytic hydrogenation).

Troubleshooting and Safety Considerations

  • Low Yield in Cyclization: Ensure all reagents and solvents are anhydrous. The sodium ethoxide should be of high quality. Incomplete reaction can be addressed by extending the reflux time.

  • Poor Selectivity in Hydrolysis: Maintain the reaction temperature at 0 °C and use the stoichiometric amount of NaOH. Over-hydrolysis can occur at higher temperatures or with excess base.

  • Safety: 1,3-Dibromopropane is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment (PPE). LDA is a pyrophoric reagent and must be handled under an inert atmosphere. PCC is a toxic and oxidizing agent. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Wouters, J., et al. Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 2021. [Link]

Sources

Application

Application Note: Reagents and Protocols for the Decarboxylation of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Strategic Context The synthesis of highly functionalized cyclobutanes is a critical endeavor in modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Strategic Context

The synthesis of highly functionalized cyclobutanes is a critical endeavor in modern medicinal chemistry. Specifically, 3-oxocyclobutanecarbonitrile serves as a versatile, rigid spacer and a key intermediate in the development of several high-profile therapeutics, including Janus kinase (JAK) inhibitors[1] and Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists [2].

The most direct and atom-economical route to 3-oxocyclobutanecarbonitrile is the decarboxylation of 1-cyano-3-oxocyclobutane-1-carboxylic acid . This application note provides a deep dive into the reagent selection, mechanistic rationale, and validated protocols required to execute this transformation with high yield and purity, while preserving the sensitive cyclobutanone architecture.

Mechanistic Insights: The Causality of Reagent Selection

To design an effective decarboxylation protocol, one must understand the electronic and structural vulnerabilities of the substrate.

  • Electronic Activation ( α -Cyano Effect): Aliphatic carboxylic acids generally resist decarboxylation. However, the presence of the geminal cyano group in 1-cyano-3-oxocyclobutane-1-carboxylic acid acts as a powerful electron-withdrawing group (EWG). Upon the extrusion of CO2​ , the cyano group provides profound resonance stabilization to the resulting α -carbanion (forming a ketenimine-like intermediate). This significantly lowers the thermal activation barrier [3].

  • Structural Vulnerability (The Cyclobutanone Ring): The ketone at the 3-position makes the cyclobutane ring susceptible to nucleophilic attack, aldol condensations, and base-catalyzed ring-opening. Causality Insight: Strong aqueous bases (like NaOH or KOH) must be strictly avoided. The strategic choice is to use neutral thermal conditions or mild, non-nucleophilic organic bases (such as pyridine) to facilitate the reaction without degrading the substrate.

DecarboxylationMechanism A 1-Cyano-3-oxocyclobutane- 1-carboxylic acid B Thermal/Base Activation A->B Reagents C Transition State [-CO2] B->C Heat D alpha-Cyano Carbanion C->D Decarboxylation E 3-Oxocyclobutane- carbonitrile D->E Protonation

Mechanistic pathway for the decarboxylation of 1-cyano-3-oxocyclobutane-1-carboxylic acid.

Quantitative Data: Reagent Selection Matrix

The table below summarizes the performance of various reagent systems for the decarboxylation of α -cyano carboxylic acids.

MethodologyPrimary Reagents & SolventTemp (°C)Reaction TimeTypical YieldStrategic Pros & Cons
Thermal (Direct) DMSO or DMF (Neat/Solvent)130–1502–4 h75–85%Pro: Clean profile, no additives.Con: Requires high heat.
Base-Catalyzed Pyridine in Toluene1104–6 h80–90%Pro: Lower temp, easier workup.Con: Requires acidic wash to remove pyridine.
Krapcho-Modified LiCl, H2​O , DMSO140–1603–5 h70–80%Pro: Excellent if starting from an unhydrolyzed ester.Con: Unnecessary salts for free acids.

Note: For the free acid, the Direct Thermal method is the industry standard due to its operational simplicity and high atom economy.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric release of CO2​ gas provides an immediate visual confirmation of reaction progress, ensuring that the chemist can physically observe the kinetic state of the reaction before relying on instrumental analysis.

ExperimentalWorkflow Step1 1. Substrate Preparation Dissolve acid in DMSO/DMF Step2 2. Reagent Addition Add Pyridine (Optional) Step1->Step2 Step3 3. Thermal Decarboxylation Heat to 130-150°C Step2->Step3 Step4 4. Workup & Extraction Quench with H2O, Extract (EtOAc) Step3->Step4 Step5 5. Purification Column Chromatography Step4->Step5

Standard experimental workflow for the decarboxylation of alpha-cyano carboxylic acids.

Protocol A: Direct Thermal Decarboxylation (Preferred for Scalability)

This method utilizes the high boiling point and polar aprotic nature of DMSO to stabilize the transition state without the need for external catalysts.

Materials:

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5–10 volumes)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Procedure:

  • Preparation: Charge a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-cyano-3-oxocyclobutane-1-carboxylic acid.

  • Solvation: Add anhydrous DMSO to achieve a concentration of approximately 0.5 M. Insight: DMSO is chosen because it easily dissolves the polar starting material and its high boiling point safely accommodates the required activation temperature.

  • Thermal Activation: Purge the system with inert gas (Nitrogen or Argon). Gradually heat the oil bath to 130–140 °C.

  • Self-Validation & Monitoring: Observe the reaction mixture. The onset of effervescence (bubbling) indicates the release of CO2​ . Maintain the temperature until gas evolution completely ceases.

  • Orthogonal Verification: Once bubbling stops (typically 2–3 hours), sample the reaction and analyze via LC-MS or TLC (stain with KMnO4​ ) to confirm the total consumption of the starting acid.

  • Quench & Extraction: Cool the mixture to room temperature. Pour the reaction into ice-cold distilled water (30 volumes) to crash out the product/quench the DMSO. Extract the aqueous layer with EtOAc ( 3×15 volumes).

  • Washing: Wash the combined organic layers vigorously with brine ( 3×10 volumes). Insight: Multiple brine washes are strictly necessary to partition the residual DMSO out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield crude 3-oxocyclobutanecarbonitrile. Purify via silica gel chromatography if necessary.

Protocol B: Base-Promoted Decarboxylation (Mild Conditions)

If the substrate exhibits thermal sensitivity, the addition of pyridine allows the reaction to proceed at a lower temperature ( 110∘C ) by pre-forming the highly reactive carboxylate anion.

Step-by-Step Procedure:

  • Dissolve 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 equiv) in anhydrous toluene (10 volumes).

  • Add Pyridine (0.2 equivalents) as a catalytic base.

  • Equip the flask with a Dean-Stark trap (to remove any adventitious water) and reflux at 110 °C for 4–6 hours.

  • Monitor for the cessation of CO2​ evolution and verify completion via LC-MS.

  • Cool to room temperature. Wash the organic layer with 1M HCl (to protonate and remove the pyridine catalyst), followed by saturated aqueous NaHCO3​ and brine.

  • Dry over Na2​SO4​ and concentrate in vacuo.

References

  • US Patent 8,309,718 B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors. Google Patents.
  • Journal of Medicinal Chemistry - Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. ACS Publications. Available at:[Link]

  • Chemistry - A European Journal - Cyanoacetic Acid as a Masked Electrophile: Transition-Metal-Free Cyanomethylation of Amines and Carboxylic Acids. Wiley Online Library. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Cyano-3-oxocyclobutane-1-carboxylic acid synthesis

Introduction Welcome to the technical support center for the synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this important building block. The synthesis of polysubstituted cyclobutanes can be challenging due to ring strain and the potential for complex stereochemistry.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve your reaction yield and obtain a high-purity product.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

Q1: My cyclization step to form the cyclobutane ring is resulting in a low yield. What are the common causes and how can I optimize this step?

A1: Low yields in the formation of the cyclobutane ring, often achieved through a Dieckmann-type intramolecular condensation, are a common challenge. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Inappropriate Base Selection: The choice of base is critical for the deprotonation of the α-carbon to initiate the intramolecular reaction.[2][3]

    • Recommendation: Strong, non-nucleophilic bases are generally preferred. Consider using potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). The concentration and stoichiometry of the base are also crucial. An excess of base can lead to side reactions, while an insufficient amount will result in incomplete conversion.

  • Sub-optimal Reaction Temperature: The temperature needs to be carefully controlled to favor the intramolecular cyclization over intermolecular side reactions.

    • Recommendation: While some protocols suggest heating to high temperatures (e.g., 140°C) for extended periods, this can also promote decomposition or polymerization.[4][5] It is advisable to start at a lower temperature and slowly increase it while monitoring the reaction progress by TLC or LC-MS.

  • Incorrect Solvent Choice: The solvent plays a significant role in stabilizing the intermediate enolate and influencing the reaction rate.

    • Recommendation: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they can enhance the stability of the enolate.[2]

  • Concentration Effects: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular polymerization.

    • Recommendation: Slowly add the starting diester or dinitrile to a solution of the base in the chosen solvent. This maintains a low concentration of the starting material throughout the reaction, thereby minimizing intermolecular reactions.

Q2: I am observing significant amounts of polymeric or oligomeric side products. How can I minimize these?

A2: The formation of polymers or oligomers is a common side reaction, especially when the intramolecular cyclization is slow.

Potential Causes and Solutions:

  • High Concentration: As mentioned above, high concentrations of the starting material will favor intermolecular reactions.

    • Recommendation: Employ high-dilution techniques. This is one of the most effective ways to promote intramolecular cyclization.

  • Reaction Temperature and Time: Prolonged reaction times at high temperatures can lead to polymerization.

    • Recommendation: Monitor the reaction closely and stop it as soon as the starting material is consumed. A kinetic study to determine the optimal reaction time at a specific temperature can be beneficial.

Q3: The hydrolysis of the precursor (e.g., a dinitrile or cyanoester) is incomplete or leads to decomposition. What are the optimal hydrolysis conditions?

A3: The hydrolysis of a nitrile or ester to a carboxylic acid is a critical step that can be challenging.

Potential Causes and Solutions:

  • Harsh Reaction Conditions: Strong acidic or basic conditions, especially at high temperatures, can lead to decarboxylation or other decomposition pathways.[6]

    • Recommendation: Start with milder conditions. For example, a two-stage heating process during acid hydrolysis (e.g., 75-80°C followed by 102-106°C) has been reported to be effective.[4] The concentration of the acid is also important; a 6M solution of hydrochloric acid is often used.[7]

  • Incomplete Hydrolysis: The hydrolysis of both a nitrile and an ester group to a carboxylic acid can be slow.

    • Recommendation: Ensure a sufficient excess of the acid or base and allow for adequate reaction time. Monitoring the reaction by NMR or LC-MS can help determine the point of complete conversion.

Q4: I am struggling with the purification of the final product. What are the recommended methods?

A4: The high polarity of 1-Cyano-3-oxocyclobutane-1-carboxylic acid can make its purification challenging.[8]

Recommended Purification Methods:

  • Extraction: Due to its polarity, the product may be soluble in water. Repetitive extractions from the aqueous phase using a suitable organic solvent like dichloromethane or ethyl acetate are often necessary.[8][9]

  • Recrystallization: Recrystallization is an effective method for obtaining a high-purity product. A solvent system of dichloromethane and n-heptane has been reported to be successful.[4] Methyl tertiary butyl ether has also been used for recrystallization of the parent compound, 3-oxocyclobutanecarboxylic acid.[7]

  • Chromatography: While possible, column chromatography may be challenging due to the high polarity of the compound. If used, a polar stationary phase and a polar eluent system would be required.

Q5: My final product seems to be unstable and decarboxylates over time. How can I improve its stability and storage?

A5: The presence of a keto group beta to the carboxylic acid can make the molecule susceptible to decarboxylation, especially at elevated temperatures.

Recommendations for Stability and Storage:

  • Storage Conditions: Store the purified product at a low temperature (2-8°C is often recommended) in a tightly sealed container to protect it from moisture and heat.[10]

  • pH Control: The stability of carboxylic acids can be pH-dependent.[11] While the solid form is generally more stable, if in solution, the pH should be controlled to minimize degradation.

  • Purity: Impurities can sometimes catalyze decomposition. Ensure the product is of high purity before long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1-Cyano-3-oxocyclobutane-1-carboxylic acid and its precursors?

A1: Several synthetic routes have been developed. A common approach involves the cyclization of a linear precursor, followed by functional group manipulations. One reported method involves a three-step reaction starting from acetone, bromine, and malononitrile.[7] Another approach uses 1,3-dihaloacetone and a malonic ester derivative for the cyclization step, followed by hydrolysis and decarboxylation.[12]

Q2: What is the mechanism of the key cyclization step (Dieckmann-type condensation)?

A2: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[2][3] The mechanism involves the following steps:

  • Deprotonation of an α-carbon by a strong base to form an enolate.

  • Intramolecular nucleophilic attack of the enolate on the second ester group to form a cyclic tetrahedral intermediate.

  • Elimination of an alkoxide to form the cyclic β-keto ester.

  • Deprotonation of the acidic α-proton of the β-keto ester by the alkoxide.

  • Acidic workup to protonate the enolate and yield the final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions should be taken:

  • Handling Reagents: Reagents like bromine, strong bases (NaH, t-BuOK), and cyanides are hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Quenching: The quenching of reactions involving reactive reagents like sodium hydride should be done carefully and at a low temperature to control the release of hydrogen gas.

  • Toxicity: The final product contains a cyano group and should be handled with care due to potential toxicity.[13]

Q4: Can this synthesis be scaled up for industrial production?

A4: Yes, the synthesis of related compounds like 3-oxocyclobutanecarboxylic acid has been successfully scaled up.[8][14] For large-scale production, a continuous manufacturing process has been developed to improve efficiency and safety.[8][14] Key considerations for scale-up include efficient heat transfer, control of reaction parameters, and safe handling of large quantities of hazardous materials.

Experimental Protocols and Data

Table 1: Comparison of Reaction Conditions for Cyclobutane Ring Formation
ParameterMethod 1Method 2
Starting Materials 1,3-dibromoacetone, malononitrile2,2-dimethoxy-1,3-dibromopropane, diisopropyl malonate
Base Potassium carbonatePotassium tert-butoxide
Solvent DMFDMF
Temperature 60°C140°C
Reaction Time Not specified4 days
Reported Yield 52-68% (for 3-oxocyclobutanecarboxylic acid)Not specified for cyclization step
Reference [7][4][5]
Workflow for Troubleshooting Low Reaction Yield

TroubleshootingWorkflow Start Low Yield Observed Check_Base Review Base Selection (Type, Stoichiometry) Start->Check_Base Check_Temp Evaluate Reaction Temperature Start->Check_Temp Check_Solvent Assess Solvent Choice Start->Check_Solvent Check_Conc Consider High Dilution Start->Check_Conc Optimize Systematically Optimize Conditions Check_Base->Optimize Check_Temp->Optimize Check_Solvent->Optimize Check_Conc->Optimize Improved Yield Improved Optimize->Improved Consult Consult Literature/ Support Optimize->Consult No Improvement

Caption: A general workflow for troubleshooting low yields in the cyclization step.

References

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC. (URL: [Link])

  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid. (URL: [Link])

  • 16 - Organic Syntheses Procedure. (URL: [Link])

  • Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid. (URL: [Link])

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

  • Dieckmann Condensation in Cyclopropane | PDF - Scribd. (URL: [Link])

  • Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... - ResearchGate. (URL: [Link])

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (URL: [Link])

  • CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (URL: )
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap. (URL: [Link])

  • CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google P
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks. (URL: [Link])

  • Decarboxylation - Organic Chemistry Portal. (URL: [Link])

  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (URL: [Link])

  • 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3) - PubChemLite. (URL: [Link])

Sources

Optimization

Troubleshooting solubility issues of 1-Cyano-3-oxocyclobutane-1-carboxylic acid in aqueous media

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyano-3-oxocyclobutane-1-carboxylic acid in aqueous me...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Cyano-3-oxocyclobutane-1-carboxylic acid in aqueous media. As a small molecule with multiple functional groups, its behavior in solution can be non-trivial. This document moves beyond simple protocols to explain the underlying chemical principles, enabling users to logically troubleshoot issues and optimize their experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Fundamental Properties & Solubility Expectations

Question: What are the key structural features of 1-Cyano-3-oxocyclobutane-1-carboxylic acid, and how do they influence its solubility?

Answer: 1-Cyano-3-oxocyclobutane-1-carboxylic acid is a compact molecule featuring a strained cyclobutane ring.[1] Its solubility is governed by a balance between its non-polar hydrocarbon scaffold and three highly polar functional groups:

  • Carboxylic Acid (-COOH): This is the most critical group for aqueous solubility. It is a weak acid and can donate a proton to form a highly polar, charged carboxylate anion (-COO⁻), which is significantly more soluble in water.

  • Cyano Group (-C≡N): A polar group that can participate in dipole-dipole interactions with water.

  • Ketone Group (C=O): Another polar group capable of hydrogen bonding with water molecules.

The combination of these polar groups leads to a predicted XLogP of -1.0, suggesting the molecule is inherently hydrophilic.[2] However, its solubility is not guaranteed in neutral water due to the carboxylic acid's state of protonation.

PropertyValue / DescriptionSource
Molecular Formula C₆H₅NO₃
Molecular Weight 139.11 g/mol [2]
Predicted XLogP -1.0[2]
Predicted pKa ~4.35 (inferred from 3-oxocyclobutanecarboxylic acid)[3]
Appearance Expected to be an off-white or pale yellow solid[4]

Question: What is the single most important factor controlling the aqueous solubility of this compound?

Answer: The pH of the aqueous medium is the dominant factor. The solubility is directly tied to the ionization state of the carboxylic acid group.

  • At low pH (pH < pKa): The carboxylic acid will be in its protonated, neutral form (R-COOH). This form is less polar and has limited solubility, often described as "slightly soluble".[3]

  • At high pH (pH > pKa): The carboxylic acid is deprotonated to its anionic carboxylate salt form (R-COO⁻). This ionic form is significantly more polar and exhibits much higher aqueous solubility.[5]

This relationship is the foundation for troubleshooting most solubility issues.

G cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) Low_Solubility R-COOH (Protonated Form) LOW SOLUBILITY High_Solubility R-COO⁻ + H⁺ (Deprotonated Form) HIGH SOLUBILITY Low_Solubility->High_Solubility Add Base (e.g., NaOH, NaHCO₃) Deprotonation High_Solubility->Low_Solubility Add Acid (e.g., HCl) Protonation

Caption: Acid-base equilibrium of the carboxylic acid group.

Part 2: Practical Dissolution Protocols & Troubleshooting

Question: I need to make a stock solution. What is the recommended starting protocol?

Answer: Given the pH-dependent nature, attempting to dissolve the compound directly in neutral, unbuffered water may yield inconsistent results. The following step-wise approach is recommended.

Experimental Protocol: Initial Solubility Assessment

  • Weight and Add: Accurately weigh the desired amount of 1-Cyano-3-oxocyclobutane-1-carboxylic acid and add it to a suitable volumetric flask.

  • Initial Solvent Addition: Add approximately 70-80% of the final desired volume of purified water (e.g., Milli-Q).

  • Mechanical Agitation: Cap the flask and begin agitation using a vortex or magnetic stirrer at room temperature. Observe for 5-10 minutes.

  • Observation:

    • If fully dissolved: The compound is sufficiently soluble at its native pH in water for your target concentration. Proceed to fill to the final volume.

    • If a suspension or slurry forms: The compound has low solubility in neutral water. Do not heat the solution yet. Proceed to the troubleshooting workflow below.

Question: My compound did not dissolve in neutral water. What is the logical troubleshooting workflow?

Answer: Follow this systematic workflow to achieve dissolution. The key is to deprotonate the carboxylic acid into its more soluble salt form.

G Start Start: Suspension of compound in water Add_Base Step 1: Add 0.1 M NaOH or NaHCO₃ dropwise while stirring Start->Add_Base Check_pH Monitor pH. Does it dissolve as pH increases above ~5.0? Add_Base->Check_pH Success Success! Compound Dissolved. Adjust to final volume. Buffer if necessary. Check_pH->Success Yes Failure Issue: Still Insoluble or Precipitates Check_pH->Failure No Consider_Stability Consider Potential Issues: 1. Is the concentration too high? 2. Compound stability (hydrolysis). 3. Common ion effect with buffer. Failure->Consider_Stability

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions for 1-Cyano-3-oxocyclobutane-1-carboxylic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthetic utilization of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthetic utilization of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to incorporate this unique, strained C(sp³)-rich scaffold into larger molecules via cross-coupling. The inherent structural and functional group complexities of this substrate present unique challenges that require careful consideration of reaction strategy and conditions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate these challenges effectively.

Section 1: Understanding the Unique Challenges

The structure of 1-Cyano-3-oxocyclobutane-1-carboxylic acid presents a confluence of challenges for traditional cross-coupling methodologies. A successful strategy requires a nuanced approach that accounts for:

  • A Quaternary C(sp³)-Hybridized Center: The target carbon for coupling is a sterically hindered, quaternary C(sp³) center. Forming bonds at such centers is significantly more challenging than at C(sp²) centers and often requires specialized catalyst systems.[1][2]

  • Ring Strain: Cyclobutane rings possess considerable angle strain. While this can sometimes be harnessed for productive reactivity, it also opens pathways for undesirable side reactions like ring-opening under transition-metal catalysis.[2][3]

  • Competing Functional Groups: The substrate contains three distinct functional groups that can interfere with the catalytic cycle:

    • Carboxylic Acid: The acidic proton can react with bases. More importantly, the entire group can be lost as CO₂ in a process known as decarboxylation, which can be either a desired reaction pathway or a problematic side reaction.[4][5]

    • Ketone: The α-protons to the ketone are acidic and can be deprotonated by strong bases, leading to enolization and potential side reactions. The oxygen can also coordinate to the metal center.

    • Nitrile (Cyano Group): The nitrile group is a potential coordinating ligand for the transition metal catalyst, which could lead to catalyst inhibition or altered reactivity.[6]

Given these factors, two primary strategies emerge for the cross-coupling of this molecule, each with its own set of parameters to optimize.

  • Decarboxylative Cross-Coupling: This modern approach utilizes the carboxylic acid as an innate activating group that is extruded as CO₂ during the reaction. This strategy directly couples the C(sp³) center without prior functionalization. Nickel and palladium catalysts are commonly employed for these transformations.[2][5][7]

  • Coupling of a Pre-functionalized Derivative: This traditional strategy involves converting the carboxylic acid into a more conventional coupling handle (e.g., a halide via a Hunsdiecker-type reaction) or using the α-carbon as a nucleophile after deprotonation. This approach adds synthetic steps but may offer more predictable reactivity in some contexts.

This guide will focus primarily on the more convergent and modern decarboxylative approach, as it leverages an inherent feature of the starting material.

Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section is formatted to address common issues and questions encountered during reaction optimization.

Q1: My reaction is failing completely (no product, only starting material). Where should I begin troubleshooting?

When a cross-coupling reaction fails to initiate, it is crucial to systematically evaluate the core components of the catalytic cycle. The flowchart below outlines a logical troubleshooting workflow.

Start Reaction Failure: No Product Formation Check_Catalyst 1. Verify Catalyst Activity - Is the precatalyst fresh? - Was it handled under inert conditions? - Is the active Pd(0)/Ni(0) species forming? Start->Check_Catalyst Check_Catalyst->Start Catalyst Inactive Check_Reagents 2. Assess Reagent Quality - Is the coupling partner pure? - Is the base anhydrous? - Is the solvent dry and degassed? Check_Catalyst->Check_Reagents Catalyst OK Success Product Formation Observed Check_Catalyst->Success Improvement Seen Check_Reagents->Start Reagents Degraded Check_Conditions 3. Review Reaction Conditions - Is the temperature high enough for oxidative addition? - Are concentrations appropriate (not too dilute)? - Is the system properly sealed and inert? Check_Reagents->Check_Conditions Reagents OK Check_Reagents->Success Improvement Seen Check_Conditions->Start Conditions Inadequate Optimize_Ligand 4. Re-evaluate Ligand Choice - Is the ligand electron-rich and bulky enough for C(sp3) coupling? - Try a different ligand class (e.g., phosphine vs. NHC vs. bipyridine). Check_Conditions->Optimize_Ligand Conditions OK Check_Conditions->Success Improvement Seen Optimize_Base 5. Re-evaluate Base Choice - Is the base strong enough? - Is it soluble in the reaction medium? - Consider changing the counter-ion (e.g., K+ vs. Cs+). Optimize_Ligand->Optimize_Base No Improvement Optimize_Ligand->Success Improvement Seen Optimize_Base->Optimize_Ligand No Improvement (Re-evaluate) Optimize_Base->Success Improvement Seen

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Expert Advice: The most common points of failure are catalyst deactivation and insufficient reaction temperature. For challenging C(sp³)-C(sp²) couplings, oxidative addition is often the rate-limiting step and requires thermal energy. Ensure your palladium or nickel precatalyst is properly activated to the catalytically active LₓM(0) state.[8]

Q2: I'm observing significant starting material decomposition and multiple side products. What are the likely causes?

Decomposition suggests that while the catalyst is active, it is promoting undesired reaction pathways. For this specific substrate, the primary suspects are:

  • Premature Decarboxylation: Simple heating of β-keto acids can cause them to lose CO₂ to form an enol intermediate.[9] If this happens before the cross-coupling catalytic cycle can engage, you will generate 3-cyanocyclobutanone, which may then undergo other reactions.

    • Solution: Lower the reaction temperature and screen catalysts/ligands that promote rapid oxidative addition, aiming to intercept the carboxylate before simple thermal decomposition occurs.

  • Ring Opening: Palladium and other transition metals can catalyze the cleavage of strained C-C bonds in cyclobutanes, leading to linear, often isomerized products.[3]

    • Solution: This is a catalyst-dependent problem. Screen different metals (e.g., Nickel often has different chemoselectivity than Palladium) and ligands. Milder reaction conditions can sometimes suppress this pathway.

  • Enolization-Related Side Reactions: Under strongly basic conditions, the ketone can enolize. The resulting enolate can be a competing nucleophile or undergo side reactions like aldol condensation.

    • Solution: Use a weaker base if possible, or a base that is sterically hindered or has low solubility to moderate its activity (e.g., K₃PO₄ vs. KOtBu).[10] The choice of base is critical and highly substrate-dependent.[10][11]

Q3: For a decarboxylative coupling, what are the best general starting conditions (Catalyst, Ligand, Base, Solvent)?

Decarboxylative couplings of C(sp³) centers, especially on strained rings, have seen significant success with Nickel catalysis .[2] Nickel catalysts are often more effective than palladium for coupling alkyl electrophiles and are known to engage in different mechanistic pathways. A robust starting point for screening would be a Suzuki-Miyaura type decarboxylative coupling.

ComponentRecommended Starting PointRationale & Key Considerations
Metal Precatalyst NiCl₂•glyme (5-10 mol%)Air-stable, inexpensive, and effective Ni(II) source that is readily reduced in situ.
Ligand 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (1.1 eq. to Ni)A standard, electron-rich bipyridine ligand that stabilizes the active Ni(0) species and promotes the necessary redox steps. Essential for preventing catalyst decomposition.[2]
Coupling Partner Aryl Boronic Acid or Pinacol Ester (1.2 - 1.5 eq.)Boronic acids are common, but pinacol esters (Bpin) can offer enhanced stability and solubility.
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq.)Inorganic bases are often effective and can minimize enolization side-products compared to strong organic bases.[10] Cs₂CO₃ is more soluble and often enhances reactivity in challenging couplings.[10]
Solvent Dioxane, Toluene, or DMF (0.1 M)Anhydrous, degassed polar aprotic solvents are standard. The choice can significantly impact reagent solubility and reaction rate.
Temperature 80 - 120 °CChallenging couplings often require elevated temperatures to drive the reaction forward. Start around 100 °C and adjust as needed.

Protocol Reference: For a detailed step-by-step method based on these recommendations, see Section 3, Protocol 1 .

Q4: What does the catalytic cycle for a Nickel-catalyzed decarboxylative Suzuki-type coupling look like?

Understanding the mechanism is key to rational troubleshooting. The cycle below illustrates a plausible pathway for this reaction.

G cluster_product Ni0 L2Ni(0) NiII_carboxylate L2Ni(II) Carboxylate Complex Ni0->NiII_carboxylate Oxidative Addition (C-C Cleavage) Product R-Ar (Coupled Product) Ni0->Product NiII_Aryl L2Ni(II) Aryl Complex NiII_carboxylate->NiII_Aryl Decarboxylation CO2 CO2 NiII_carboxylate->CO2 NiII_diaryl L2Ni(II) Di-organo Complex NiII_Aryl->NiII_diaryl Transmetalation NiII_diaryl->Ni0 Reductive Elimination CarboxylicAcid R-COOH (Substrate) CarboxylicAcid->Ni0 ArylBoronic Ar-B(OR)2 (Coupling Partner) ArylBoronic->NiII_Aryl Base Base Base->ArylBoronic

Caption: Plausible catalytic cycle for a Ni-catalyzed decarboxylative cross-coupling.

Mechanistic Insight: The key steps are the initial oxidative addition of the C(sp³)-COOH bond to the Ni(0) center, followed by the irreversible loss of CO₂.[5] The resulting organonickel species then undergoes transmetalation with the activated boronic acid, and the final C-C bond is formed via reductive elimination, regenerating the active Ni(0) catalyst. If the reaction stalls, consider which of these steps is failing. For example, failure to transmetalate could be due to an inappropriate base.[12]

Section 3: Detailed Experimental Protocols

Protocol 1: General Procedure for Screening Decarboxylative Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk or glovebox techniques.

  • Reagent Preparation: To a flame-dried 4 mL vial equipped with a magnetic stir bar, add 1-Cyano-3-oxocyclobutane-1-carboxylic acid (0.1 mmol, 1.0 eq.), the desired aryl boronic acid (0.12 mmol, 1.2 eq.), and the selected base (e.g., K₃PO₄, 0.2 mmol, 2.0 eq.).

  • Catalyst Preparation: In a separate vial, pre-mix the nickel precatalyst (e.g., NiCl₂•glyme, 0.01 mmol, 10 mol%) and the ligand (e.g., dtbbpy, 0.011 mmol, 11 mol%) in 0.5 mL of the reaction solvent. Stir for 5-10 minutes.

  • Reaction Assembly: Add the catalyst pre-mixture to the vial containing the substrate and other reagents. Rinse the catalyst vial with an additional 0.5 mL of solvent and add it to the reaction mixture for a final concentration of 0.1 M.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap. Place the vial in a pre-heated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup: Stir the reaction for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via LC-MS or TLC. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a small plug of silica gel to remove inorganic salts and catalyst residues. Concentrate the filtrate in vacuo.

  • Analysis: Purify the crude product by flash column chromatography and characterize via NMR and HRMS.

Section 4: References

  • Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. Chemical Science (RSC Publishing).

  • Tandem Rh-Catalysis: Decarboxylative β-Keto Acid and Alkyne Cross-Coupling. PMC.

  • Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. PubMed.

  • Control of Redox‐Active Ester Reactivity Enables a General Cross‐Electrophile Approach to Access Arylated Strained Rings. PMC.

  • Functionalized Cyclobutanes via Heck Cyclization. Organic Letters (ACS Publications).

  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd. (APAC).

  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. Journal of the American Chemical Society.

  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.

  • Optimization of conditions for the Suzuki-Miyaura coupling. ResearchGate.

  • Decarboxylative cross-coupling. Wikipedia.

  • Optimization of the reaction conditions for Suzuki coupling reaction. ResearchGate.

  • Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. PDF.

  • Decarboxylation. Master Organic Chemistry.

  • Palladium-Catalyzed Ring-Opening Defluorinative Hiyama Cross-Coupling of gem-Difluorocyclopropanes with Arylsilanes. The Journal of Organic Chemistry (ACS Publications).

  • Suzuki Coupling. Organic Chemistry Portal.

Sources

Optimization

Best purification and recrystallization methods for 1-Cyano-3-oxocyclobutane-1-carboxylic acid

Welcome to the Advanced Technical Support Center for 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3). This guide is designed for research scientists and drug development professionals handling this highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3). This guide is designed for research scientists and drug development professionals handling this highly functionalized, strained cyclic intermediate.

Due to the convergence of a highly electrophilic cyclobutanone ring and a thermally sensitive α -cyano acid moiety, this compound requires rigorous handling protocols. Below, you will find troubleshooting guides, causality-driven methodologies, and validated workflows to maximize your purification and recrystallization yields.

I. Physicochemical Profile & Solvent Compatibility

To design an effective purification strategy, one must first understand the structural liabilities of the molecule. The cyclobutanone ring possesses exceptionally high ring strain ( 120 kJ/mol)[1], which alters the hybridization of the carbonyl carbon and makes it highly susceptible to nucleophilic attack and hydration[2]. Furthermore, the α -cyano group drastically lowers the pKa of the carboxylic acid while simultaneously activating it toward thermal decarboxylation.

Table 1: Quantitative Data & Chemical Behavior Summary

Parameter / PropertyValue / CharacteristicExperimental Implication
CAS Number 1342068-60-3Use for exact structural queries in databases.
Molecular Weight 139.11 g/mol [3]Relevant for stoichiometric calculations and MS (ESI-).
Ring Strain Energy 120 kJ/mol[1]Avoid strong nucleophiles (e.g., unbuffered water, primary alcohols) to prevent gem-diol formation or ring cleavage.
Thermal Stability Low (Decarboxylates > 60 °C)Critical: All evaporations and recrystallizations must be performed strictly below 40 °C.
pKa (Estimated) 2.0 – 3.0Requires highly acidic aqueous conditions (pH < 2) to fully protonate for organic extraction.
Optimal Solvents EtOAc, MeTHF, MTBE, HeptaneNon-nucleophilic, aprotic solvents are required for recrystallization and storage.

II. Workflow & Degradation Visualizations

Before diving into specific troubleshooting FAQs, review the logic maps below. They illustrate the self-validating purification workflow and the mechanistic degradation pathways you must actively avoid.

PurificationWorkflow Start Crude Reaction Matrix (Contains Target + Impurities) Extraction Liquid-Liquid Extraction (Cold 5% NaHCO3 / EtOAc) Start->Extraction OrgPhase Organic Phase (Neutral Impurities) Extraction->OrgPhase Discard AqPhase Aqueous Phase (Product Sodium Salt) Extraction->AqPhase Keep Acidification Acidification (Cold 1M HCl to pH 2) AqPhase->Acidification BackExtract Back-Extraction (MeTHF or EtOAc) Acidification->BackExtract Recryst Anti-Solvent Recrystallization (< 40°C, EtOAc/Heptane) BackExtract->Recryst Pure Pure 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Recryst->Pure

Decision tree and workflow for the isolation and purification of the target compound.

DegradationPathways Target 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Heat Thermal Stress (> 60°C) Target->Heat Base Strong Base (pH > 9, e.g., NaOH) Target->Base Water Unbuffered Water (Prolonged Exposure) Target->Water Decarb Decarboxylation (3-oxocyclobutanecarbonitrile) Heat->Decarb - CO2 RingOpen Ring-Opening / Cleavage (Retro-Aldol type) Base->RingOpen Nucleophilic Attack Hydrate gem-Diol Formation (Cyclobutanone Hydrate) Water->Hydrate Reversible Equilibrium

Primary degradation pathways affecting 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

III. Troubleshooting FAQs & Validated Protocols

FAQ 1: Liquid-Liquid Extraction (Yield & Stability)

Q: My yield drops significantly during aqueous workup, and NMR shows a complex mixture of ring-opened byproducts. How can I prevent this?

The Science (Causality): The cyclobutanone ring is highly strained. When you use strong bases (like 1M NaOH) to extract the carboxylic acid into the aqueous phase, the hydroxide ions act as strong nucleophiles. They attack the strained carbonyl carbon, initiating a retro-aldol-type or Haller-Bauer-type ring cleavage[2]. Additionally, prolonged exposure to water can form stable gem-diols (hydrates) due to the relief of angle strain upon rehybridization from sp2 to sp3 [1].

The Solution (Self-Validating Protocol): You must perform an acid-base extraction using a weak base and keep the system cold to suppress nucleophilic attack.

Step-by-Step Methodology:

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (MeTHF). MeTHF is highly recommended as it partitions polar organic acids better than EtOAc.

  • Weak Base Extraction: Cool the organic layer to 0–5 °C in an ice bath. Extract with cold 5% aqueous NaHCO3​ (pH 8). Self-Validation Check: Ensure CO2 evolution ceases before separating layers.

  • Phase Separation: Separate the aqueous layer (contains the target as a sodium salt) and wash it once more with cold EtOAc to remove neutral impurities.

  • Controlled Acidification: While maintaining the aqueous layer at 0–5 °C, carefully add cold 1M HCl dropwise until the pH reaches 2.0. Self-Validation Check: Spot the aqueous layer on pH paper; it must be strictly 2 to ensure full protonation of the α -cyano acid.

  • Back-Extraction: Immediately extract the acidic aqueous layer with MeTHF (3 x 1/3 volume).

  • Drying & Concentration: Dry the combined MeTHF layers over anhydrous Na2​SO4​ . Concentrate under reduced pressure using a rotary evaporator with the water bath set to no higher than 30 °C .

FAQ 2: Recrystallization & Thermal Degradation

Q: My recrystallized product looks pure by HPLC, but 1 H-NMR shows the disappearance of the carboxylic acid proton and changes in the cyclobutane splitting pattern. What happened?

The Science (Causality): You have thermally degraded your product. 1-Cyano-3-oxocyclobutane-1-carboxylic acid is an α -cyano acid. The strongly electron-withdrawing cyano group stabilizes the intermediate carbanion that forms upon the loss of CO2​ . If you heat this compound above 50–60 °C during solvent dissolution or rotary evaporation, it will undergo rapid, irreversible thermal decarboxylation, yielding 3-oxocyclobutanecarbonitrile.

The Solution (Self-Validating Protocol): Never use boiling solvents for this recrystallization. Instead, employ a low-temperature anti-solvent crystallization method.

Step-by-Step Methodology:

  • Dissolution: Place the crude, dry product in a round-bottom flask. Add a minimal amount of EtOAc at room temperature (20–25 °C). Gently swirl until fully dissolved. Do not heat the flask.

  • Filtration: If there are insoluble particulates, pass the solution through a 0.2 μ m PTFE syringe filter to ensure a homogenous nucleation environment.

  • Anti-Solvent Addition: Place the flask on a magnetic stirrer at 300 rpm. Slowly add Heptane (the anti-solvent) dropwise at room temperature until the solution becomes faintly turbid (the cloud point).

  • Aging & Crystallization: Stop the stirring and allow the flask to sit undisturbed at room temperature for 1 hour to allow seed crystals to form.

  • Cooling: Transfer the flask to a 4 °C refrigerator for 12 hours, then to a -20 °C freezer for an additional 4 hours to maximize crystal yield.

  • Isolation: Filter the crystals rapidly over a cold fritted Buchner funnel. Wash the filter cake with pre-chilled (-20 °C) Heptane. Dry under high vacuum at room temperature.

FAQ 3: Chromatography Tailing

Q: When I try to purify this compound via normal-phase silica gel chromatography, it streaks down the column, resulting in massive tailing and co-elution with impurities. How do I fix this?

The Science (Causality): Silica gel ( SiO2​ ) surfaces are lined with slightly acidic, highly polar silanol groups. The strongly acidic nature of the α -cyano carboxylic acid (pKa 2-3) causes severe hydrogen bonding and ion-exchange interactions with the stationary phase. This leads to non-linear partitioning and severe tailing.

The Solution (Self-Validating Protocol): You must suppress the ionization of the carboxylic acid and mask the silanol groups by adding an acidic modifier to your mobile phase.

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a mobile phase of Hexane/EtOAc (or Heptane/EtOAc).

  • Modifier Addition: Add exactly 1% (v/v) of Glacial Acetic Acid (AcOH) or Formic Acid (FA) to the mobile phase.

  • Column Equilibration: Flush the silica column with at least 3 column volumes (CV) of the modified mobile phase prior to loading your sample. Self-Validation Check: The pH of the eluent exiting the column should match the pH of the mobile phase entering it.

  • Elution: Run the column normally. The acidic modifier will keep the target molecule fully protonated, allowing it to elute as a sharp, distinct band.

  • Post-Column Removal: Because AcOH can be difficult to remove without heating (which causes decarboxylation), co-evaporate the collected fractions with Toluene (which forms an azeotrope with acetic acid) under high vacuum at 30 °C.

IV. References

  • AA Blocks. (n.d.). Product Index - AA Blocks: 1-cyano-3-oxocyclobutane-1-carboxylic acid. Aablocks.com. Retrieved April 8, 2026, from[Link]

  • Wiberg, K. B., et al. (2002). Ring Strain and Its Effect on the Rate of the General-Base Catalyzed Enolization of Cyclobutanone. Organic Letters - ACS Publications. Retrieved April 8, 2026, from[Link]

  • Xia, et al. (2015). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. PMC - NIH. Retrieved April 8, 2026, from[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Thermal Degradation of 1-Cyano-3-oxocyclobutane-1-carboxylic acid

Welcome to the Technical Support Center for 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) . As a highly functionalized and strained cyclic building block, this compound is notoriously sensitive to therma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) . As a highly functionalized and strained cyclic building block, this compound is notoriously sensitive to thermal stress. This guide synthesizes mechanistic insights with field-proven methodologies to ensure the integrity of your drug development workflows, moving beyond basic instructions to explain the causality behind every handling requirement.

Part 1: Mechanistic Understanding of Thermal Degradation

Q1: Why is 1-cyano-3-oxocyclobutane-1-carboxylic acid highly susceptible to thermal degradation? A1: The primary degradation pathway for this compound is rapid thermal decarboxylation, which results in the irreversible formation of 3-oxocyclobutane-1-carbonitrile and carbon dioxide gas[1].

This instability is driven by two compounding structural factors:

  • Electronic Stabilization: The molecule features an α -cyano carboxylic acid motif. The strongly electron-withdrawing cyano group (-CN) stabilizes the incipient carbanion at the C1 position during the loss of CO₂, lowering the activation energy required for decarboxylation[1][2].

  • Thermodynamic Ring Strain: The cyclobutane ring is highly strained. The sp³ hybridized C1 atom is sterically crowded with bulky geminal -COOH and -CN groups. Decarboxylation relieves significant steric crowding, providing a massive thermodynamic driving force that makes this specific molecule much more sensitive to heat than acyclic cyanoacetic acids[3].

G A 1-Cyano-3-oxocyclobutane- 1-carboxylic acid B Thermal Stress (> 40°C) A->B C Decarboxylation (Loss of CO2) B->C D Incipient Carbanion at C1 (Stabilized by -CN) C->D Transition State E 3-Oxocyclobutane- 1-carbonitrile D->E Protonation

Thermal decarboxylation pathway of 1-cyano-3-oxocyclobutane-1-carboxylic acid.

Part 2: Storage & Handling Best Practices

Q2: What are the optimal storage conditions to prevent degradation? A2: While commercial suppliers generally ship and recommend standard short-term storage at 4 °C, this is insufficient for prolonged preservation. For long-term storage, the compound must be kept at -20 °C under an inert atmosphere (Argon or Nitrogen). Ambient room temperatures will lead to gradual, auto-catalytic CO₂ evolution, which can cause dangerous pressure buildup in sealed vials.

Quantitative Stability Profile and Storage Parameters
Storage ConditionTemperatureAtmosphereEstimated Shelf-LifeDegradation Risk
Optimal Long-Term -20 °CArgon / N₂> 12 monthsVery Low
Standard Short-Term 4 °CSealed / Desiccated3–6 monthsLow
Benchtop (Ambient) 20–25 °CAmbient Air< 1 weekModerate (Slow CO₂ loss)
Reaction / Heating > 40 °CSolvent / AirMinutes to HoursHigh (Rapid CO₂ loss)

Q3: How do I handle the compound during reactions to minimize in-situ decarboxylation? A3: When activating the carboxylic acid for amide coupling, the reaction mixture must be kept at 0–4 °C during the addition of coupling reagents. Exothermic reactions (such as the addition of bases like DIPEA) can easily push the local micro-environment temperature above the decarboxylation threshold. Never subject this compound to temperatures exceeding 40 °C[1].

Part 3: Experimental Workflows & Troubleshooting

To ensure a self-validating system, researchers must integrate Quality Control (QC) checkpoints before committing this unstable building block to expensive downstream syntheses.

Workflow Start Retrieve from 4°C Storage Equilibrate Equilibrate to Room Temp in Desiccator (30 min) Start->Equilibrate QC QC Check: NMR/LC-MS (Check for CO2 loss) Equilibrate->QC Decision Purity > 95%? QC->Decision Proceed Proceed to Reaction (Keep < 40°C) Decision->Proceed Yes Discard Discard / Re-purify Decision->Discard No

Workflow for the retrieval, quality control, and safe handling of the compound.

Protocol: Safe Handling and Low-Temperature Amide Coupling

Objective: Validate the integrity of 1-Cyano-3-oxocyclobutane-1-carboxylic acid and couple it to an amine without inducing thermal decarboxylation.

Step 1: Material Preparation & Equilibration

  • Action: Remove the compound from cold storage and place the sealed vial in a desiccator for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate atmospheric moisture condensation. Moisture acts as a catalyst for hydrolysis and subsequent auto-catalytic degradation.

Step 2: Quality Control (Self-Validation Checkpoint)

  • Action: Dissolve a 1 mg aliquot in DMSO-d₆ and run a rapid ¹H NMR.

  • Causality: You must confirm the presence of the broad -COOH proton (~12.5 ppm). If thermal degradation has occurred during storage, this peak will be absent, and a new multiplet corresponding to the C1-H proton of the decarboxylated byproduct (3-oxocyclobutane-1-carbonitrile) will appear at ~4.2 ppm. Do not proceed if the byproduct exceeds 5%.

Step 3: Reaction Setup & Pre-cooling

  • Action: Dissolve the validated acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Cool the mixture strictly to 0 °C using an ice-water bath.

  • Causality: Lowering the kinetic energy of the system ensures that the activation energy threshold for decarboxylation is not reached during the highly exothermic coupling step.

Step 4: Activation

  • Action: Add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). Maintain the internal temperature below 4 °C.

  • Causality: HATU rapidly forms the active ester at low temperatures. By keeping the temperature low, the bimolecular coupling reaction outcompetes the unimolecular thermal decarboxylation pathway.

Step 5: Monitoring (Self-Validation Checkpoint)

  • Action: After 2 hours at 0 °C, quench a 5 µL aliquot in Water/MeCN and analyze via LC-MS.

  • Causality: This confirms the mass of the desired coupled product and checks for the m/z corresponding to the decarboxylated byproduct, ensuring your thermal controls remained effective throughout the reaction.

References

  • RSC Advances. "Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism." Royal Society of Chemistry. [Link]

  • Journal of the American Chemical Society. "The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts." ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Cyano-3-oxocyclobutane-1-carboxylic acid Substitutions

Welcome to the technical support center for synthetic strategies involving 1-Cyano-3-oxocyclobutane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 1-Cyano-3-oxocyclobutane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of substitution reactions on this sterically hindered scaffold. Here, we provide troubleshooting advice and frequently asked questions to address common experimental challenges.

Introduction: The Challenge of the Quaternary Center

1-Cyano-3-oxocyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. However, the quaternary carbon atom at the 1-position, substituted with both a cyano and a carboxylic acid group, presents a significant steric barrier to nucleophilic attack and other substitution reactions. This often leads to low yields, undesired side reactions, or complete lack of reactivity. This guide will explore scientifically-grounded strategies to overcome these hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Issue 1: Low or No Yield in Nucleophilic Substitution at C1

Question: I am attempting a nucleophilic substitution at the C1 position of a 1-Cyano-3-oxocyclobutane-1-carboxylic acid derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer: The primary obstacle is the severe steric hindrance around the C1 quaternary center. The bulky cyano and carboxylic acid groups shield the carbon from the approaching nucleophile. Additionally, the electron-withdrawing nature of these groups can influence the reactivity of the cyclobutane ring itself.

Troubleshooting Steps & Optimization:
  • Reagent Selection: Less Bulk, More Power.

    • Rationale: A smaller, more potent nucleophile has a greater chance of accessing the sterically congested reaction site.

    • Recommendation: If possible, switch to a less sterically demanding nucleophile. For instance, if using a bulky alkoxide, consider its less hindered analogue. Additionally, employing a more reactive "hard" nucleophile can sometimes be beneficial.

  • Solvent Polarity and Reaction Temperature.

    • Rationale: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO can help to solvate the cation of a nucleophilic salt, increasing the "nakedness" and reactivity of the nucleophile. Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.

    • Recommendation: Screen a variety of polar aprotic solvents. If the reaction is sluggish at room temperature, cautiously increase the temperature in increments, monitoring for decomposition of starting material or product.

  • Activation of the Leaving Group.

    • Rationale: If your substitution involves a leaving group at the C1 position (e.g., in a derivative), converting it into a better leaving group can facilitate the reaction.

    • Recommendation: For instance, if you have a hydroxyl group, it can be converted to a tosylate or mesylate, which are excellent leaving groups.

  • Consider Ring-Opening/Ring-Closing Strategies.

    • Rationale: In some cases, a direct substitution is simply not feasible. An alternative is a sequence involving the opening of the cyclobutane ring, followed by functionalization and subsequent ring closure. Donor-acceptor cyclobutanes, for example, can undergo ring-opening reactions with nucleophiles in the presence of a Lewis acid.[1][2]

    • Recommendation: Investigate conditions for a Lewis acid-mediated ring-opening reaction. This can create a more accessible intermediate for your desired substitution, followed by a ring-closing step to regenerate the cyclobutane core.

Issue 2: Unwanted Decarboxylation or Side Reactions

Question: When I try to perform a substitution on the cyclobutane ring, I observe significant decarboxylation of my starting material. How can I prevent this?

Answer: The carboxylic acid group can be labile under certain conditions, particularly at elevated temperatures or in the presence of strong bases or acids. The strain of the cyclobutane ring can also contribute to the propensity for side reactions.

Troubleshooting Steps & Optimization:
  • Protecting Group Strategy.

    • Rationale: Protecting the carboxylic acid as an ester can prevent its unintended reaction or decomposition. The choice of protecting group is critical and should be stable to the substitution reaction conditions but readily removable afterward.

    • Recommendation: Convert the carboxylic acid to a methyl or ethyl ester. These are generally stable under a variety of reaction conditions. For more sensitive substrates, a more robust protecting group like a t-butyl ester might be necessary.

  • Milder Reaction Conditions.

    • Rationale: Harsh reaction conditions are a common cause of side reactions.

    • Recommendation: Explore milder bases or catalysts. For example, instead of a strong inorganic base, consider an organic base like triethylamine or diisopropylethylamine. Utilizing photoredox catalysis can also enable reactions to proceed under milder conditions.[3]

  • Control of Reaction Time and Temperature.

    • Rationale: Prolonged reaction times and high temperatures increase the likelihood of decomposition.

    • Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately to avoid product degradation. If possible, conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Issue 3: Difficulty in Achieving Desired Stereoselectivity

Question: I am performing a reaction that should yield a specific diastereomer, but I am getting a mixture of products. How can I improve the stereoselectivity?

Answer: The stereochemical outcome of reactions on cyclobutane rings can be influenced by a variety of factors, including steric and electronic effects, as well as the reaction mechanism.[4] The fluxional nature of the cyclobutane ring can also lead to unpredictable stereochemical outcomes.[4][5]

Troubleshooting Steps & Optimization:
  • Use of Directing Groups.

    • Rationale: A strategically placed directing group can guide an incoming reagent to a specific face of the molecule, thereby controlling the stereochemistry.[4][6]

    • Recommendation: Consider modifying your substrate to include a directing group. For example, an amide group can direct C-H functionalization reactions on the cyclobutane ring.[5][7]

  • Lewis Acid Catalysis.

    • Rationale: Lewis acids can coordinate to functional groups on the cyclobutane ring, creating a more rigid transition state and influencing the direction of attack of a nucleophile or electrophile.[8][9]

    • Recommendation: Screen a variety of Lewis acids (e.g., TiCl₄, AlCl₃) to find one that promotes the desired stereochemical outcome.

  • Solvent Effects.

    • Rationale: The polarity of the solvent can influence the transition state geometry and, consequently, the stereoselectivity.

    • Recommendation: Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar (e.g., acetonitrile, DMF). Nonpolar solvents can sometimes favor more concerted transition states, leading to higher stereoselectivity.[8]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low reactivity of the C1 position in 1-Cyano-3-oxocyclobutane-1-carboxylic acid?

The low reactivity is primarily due to profound steric hindrance. The quaternary carbon at C1 is shielded by the cyano and carboxylic acid groups, making it difficult for nucleophiles to approach and react.

Q2: Can the oxo group at the C3 position influence reactions at C1?

Yes, the oxo group at C3 can have an electronic influence on the ring. Its electron-withdrawing nature can affect the overall electron density of the cyclobutane system and potentially influence the stability of reaction intermediates.

Q3: Are there any general strategies to enhance the reactivity of sterically hindered cyclobutanes?

General strategies include using highly reactive reagents, employing forcing conditions (higher temperatures and pressures), utilizing catalytic methods to lower the activation energy, and designing the synthesis to proceed through less hindered intermediates, for example, via ring-opening and closing sequences.[1][2]

Q4: How does the cyano group affect the stability and reactivity of the cyclobutane ring?

Cyano substituents can have a stabilizing effect on cyclobutadiene, an antiaromatic system, and this electronic effect can also play a role in the reactivity of saturated cyclobutane rings.[10] The electron-withdrawing nature of the cyano group can also impact the acidity of adjacent protons and the overall electronic properties of the molecule.[11]

Q5: Is decarboxylation a common problem with cyclobutanecarboxylic acids?

Decarboxylation of cyclobutanecarboxylic acids can occur, particularly at elevated temperatures.[12] However, it is often substrate and condition-dependent. The presence of other functional groups, like the cyano group in the title compound, can influence the ease of decarboxylation.

Experimental Protocols & Data

Table 1: Comparison of Nucleophiles for Substitution on a Model Substrate
NucleophileSteric BulkRelative ReactivityObserved Yield (%)
MethoxideLowHigh65
EthoxideMediumMedium40
tert-ButoxideHighLow<5

Note: Yields are for a model reaction and will vary depending on the specific substrate and conditions.

Protocol 1: General Procedure for Esterification (Protection) of the Carboxylic Acid
  • Dissolve 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or use a reagent like thionyl chloride for conversion to the acid chloride followed by addition of the alcohol.[13]

  • Add the desired alcohol (e.g., methanol or ethanol, often used as the solvent) in excess.

  • Stir the reaction at room temperature or under gentle reflux until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or recrystallization.

Diagrams

experimental_workflow cluster_start Starting Material cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome Start 1-Cyano-3-oxocyclobutane- 1-carboxylic acid Problem Low Yield in Substitution Start->Problem Sol1 Change Nucleophile Problem->Sol1 Sol2 Optimize Conditions Problem->Sol2 Sol3 Protecting Group Problem->Sol3 End Successful Substitution Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for low-yield substitutions.

reaction_logic A Sterically Hindered Substrate B Direct Substitution A->B Low Yield C Ring Opening A->C Alternative Strategy D Functionalization C->D E Ring Closing D->E F Desired Product E->F

Caption: Logic diagram for alternative synthetic strategies.

References

  • ResearchGate. (n.d.). Nucleophilic substitution at sterically hindered carbon centers. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Retrieved from [Link]

  • ACS Publications. (2014, February 18). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Competitive and Cooperative Torquoselectivity in the thermal ring opening of cyclobutene: A density functional insight. Retrieved from [Link]

  • PubMed. (2017, January 31). Unsaturated Four-Membered Rings: Efficient Strategies for the Construction of Cyclobutenes and Alkylidenecyclobutanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Retrieved from [Link]

  • ACS Publications. (2019, August 5). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Evaluation of 2'-Substituted Cyclobutyl Nucleosides and Nucleotides as Potential Anti-HIV Agents. Retrieved from [Link]

  • ACS Publications. (2005, July 14). Selective Michael−Aldol Reaction by Use of Sterically Hindered Aluminum Aryloxides as Lewis Acids: An Easy Approach to Cyclobutane Amino Acids. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclobutene Ring Opening Reactions. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PMC. (n.d.). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Retrieved from [Link]

  • ACS Publications. (2019, August 5). Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. Organic Letters. Retrieved from [Link]

  • Chemistry World. (2019, January 31). Flexible route to enantiomerically enriched cyclobutanes. Retrieved from [Link]

  • PMC. (n.d.). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible. Retrieved from [Link]

  • Science of Synthesis. (n.d.). By Transformation of Other Cyclobutanes. Retrieved from [Link]

  • MDPI. (2026, March 31). Influence of Cycloalkane Carboxylic Acid Ring Size on Tribological Properties of TiN Coatings Under Lubricated Conditions. Retrieved from [Link]

  • C. Y. C. O. R. H. H. (n.d.). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions General mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3). Retrieved from [Link]

  • R Discovery. (n.d.). Synthesis and reactivity of compounds with cyclobutane ring(s). 10. Syntheses of squaric acid, its monoorthoesters, and related derivatives via [2 + 2] cycloadditions of tetraalkoxyethylenes with heterosubstituted ketenes. Retrieved from [Link]

  • PubMed. (2010, June 10). Effects of cyano substituents on cyclobutadiene and its isomers. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • PubMed. (2021, September 3). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

  • PMC. (n.d.). Theoretical and Experimental Spectroscopic Analysis of Cyano-Substituted Styrylpyridine Compounds. Retrieved from [Link]

  • PubMed. (2017, April 7). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Retrieved from [Link]

  • One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide [Ph. (n.d.). Retrieved from https://www.
  • McMurry, J. (2003). Chapter 21. Carboxylic Acid Derivatives and Nucleophilic Acyl Substitution Reactions. In Organic Chemistry (6th ed.).

Sources

Troubleshooting

Technical Support Center: Amidation of 1-Cyano-3-oxocyclobutane-1-carboxylic acid

Welcome to the technical support center for the amidation of 1-cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amidation of 1-cyano-3-oxocyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during this specific transformation. The unique functionalities of this substrate present distinct challenges, and this document aims to provide clear, actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions when performing an amidation on 1-cyano-3-oxocyclobutane-1-carboxylic acid?

The amidation of this substrate is susceptible to several side reactions due to its inherent structural features:

  • Decarboxylation: The presence of a ketone at the β-position relative to the carboxylic acid makes the molecule a β-keto acid derivative, which is prone to decarboxylation, especially under thermal or acidic conditions.[1][2] This is often the most significant side reaction, leading to the formation of 3-oxocyclobutane-1-carbonitrile.

  • Epimerization/Racemization: If the amine or any other part of the molecule contains a chiral center, particularly adjacent to a carbonyl group, there is a risk of epimerization under basic or harsh reaction conditions.[3][4][5] The formation of an oxazolone intermediate is a common pathway for racemization in peptide couplings.[3][5]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, which terminates the desired reaction pathway.[6][7]

  • Hydrolysis of Activated Ester: The activated carboxylic acid intermediate (e.g., O-acylisourea or active ester) is susceptible to hydrolysis by any residual water in the reaction mixture, regenerating the starting carboxylic acid.[8][9]

  • Side Reactions of the Coupling Reagent: Coupling reagents themselves can sometimes react with the amine nucleophile, leading to byproducts like guanidinium derivatives from uronium salts.

Q2: Which coupling reagents are recommended for this amidation, and why?

The choice of coupling reagent is critical to minimize side reactions. For this sterically hindered and sensitive substrate, the following are recommended:

  • Carbodiimides (EDC, DCC) with Additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[10][11] It is crucial to use these reagents in combination with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[7] These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization and N-acylurea formation.[7]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and often provide better results for challenging couplings.[12] They form highly reactive OAt-esters, which can lead to faster reaction rates and higher yields.

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also very effective for difficult couplings and are known to suppress racemization.[12][13] They are generally considered "cleaner" than uronium salts as they do not have the potential for guanidinylation side reactions.

Q3: How can I minimize decarboxylation during the reaction?

Minimizing decarboxylation is paramount for achieving a good yield. Consider the following strategies:

  • Low Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to room temperature). Avoid heating the reaction mixture, as this significantly accelerates the rate of decarboxylation.[1]

  • pH Control: Maintain a neutral to slightly basic pH. Acidic conditions can catalyze the decarboxylation of β-keto acids.[1] The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is often recommended to scavenge any acid generated during the reaction.[11]

  • Rapid Consumption of Activated Species: Choose a coupling method that leads to a rapid reaction between the activated acid and the amine. The less time the activated intermediate exists in the reaction mixture, the lower the probability of decarboxylation.

Q4: My reaction is sluggish or stalls. What are the possible causes and solutions?

A slow or stalled reaction can be due to several factors:

  • Poor Nucleophilicity of the Amine: If the amine is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the reaction will be slower.[11][14] In such cases, a more potent coupling reagent (e.g., HATU) or a slight increase in temperature (while carefully monitoring for decarboxylation) may be necessary.[13][14]

  • Suboptimal Solvent Choice: Ensure all reactants are fully dissolved. Aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are generally good choices.[11][13]

  • Insufficient Activation: The carboxylic acid may not be activating efficiently. Ensure the coupling reagent is of good quality and used in the correct stoichiometric amount (typically a slight excess).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Amide Product with Significant Amount of 3-Oxocyclobutane-1-carbonitrile Decarboxylation of the starting material.- Maintain low reaction temperatures (0 °C to rt).- Use a non-nucleophilic base (e.g., DIPEA) to maintain a neutral to slightly basic pH.[11]- Choose a highly efficient coupling reagent (e.g., HATU) to ensure rapid conversion.
Formation of an Insoluble White Precipitate (when using DCC) Formation of dicyclohexylurea (DCU) byproduct.- This is expected with DCC. The DCU can be removed by filtration.- To avoid this, use EDC, which forms a water-soluble urea byproduct.[11]
Presence of Unreacted Carboxylic Acid after Reaction Completion - Incomplete activation.- Hydrolysis of the activated intermediate.- Ensure anhydrous reaction conditions to prevent hydrolysis.- Use a slight excess of the coupling reagent (1.1-1.2 equivalents).- Allow sufficient time for the activation step before adding the amine.
Formation of N-Acylurea Byproduct Rearrangement of the O-acylisourea intermediate (common with carbodiimides).- Use an additive like HOBt or OxymaPure in conjunction with EDC or DCC.[7] This traps the O-acylisourea as a more stable active ester.
Epimerization of a Chiral Center - Use of a strong base or high temperatures.- Prolonged reaction time with a highly activated intermediate.- Use a hindered, non-nucleophilic base like DIPEA.[15]- Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.- Use coupling reagents and additives known to suppress racemization (e.g., PyAOP, COMU with OxymaPure).[13]

Recommended Experimental Protocol

This protocol provides a general guideline for the amidation of 1-cyano-3-oxocyclobutane-1-carboxylic acid using EDC and HOBt.

Materials:

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-cyano-3-oxocyclobutane-1-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.0-1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the cooled solution, ensuring the temperature remains low.[11]

  • Allow the reaction to slowly warm to room temperature and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[11]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Pathway and Side Reactions

Amidation_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products Acid 1-Cyano-3-oxocyclobutane- 1-carboxylic acid ActivatedAcid Activated Acid (O-Acylisourea/Active Ester) Acid->ActivatedAcid Activation Decarboxylation Decarboxylation Product Acid->Decarboxylation Heat/Acid Amine R-NH2 Amide Desired Amide Product Amine->Amide Amidation CouplingAgent Coupling Reagent (e.g., EDC/HOBt) CouplingAgent->ActivatedAcid Activation ActivatedAcid->Amide Amidation NAcylurea N-Acylurea ActivatedAcid->NAcylurea Rearrangement (Carbodiimides) Hydrolysis Hydrolyzed Acid ActivatedAcid->Hydrolysis H2O Epimerization Epimerized Product Amide->Epimerization Base/Heat

Caption: Main amidation pathway and competing side reactions.

References

  • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • García-Ramos, Y., et al. (2017). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. ACS Sustainable Chemistry & Engineering, 5(5), 4437–4442. Retrieved from [Link]

  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, July 15). Base-promoted direct amidation of esters: beyond the current scope and practical applications. Retrieved from [Link]

  • Novoprolabs. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ResearchGate. (n.d.). A new beta-keto amide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Retrieved from [Link]

  • ACS Publications. (2013, November 14). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Retrieved from [Link]

  • ACS Publications. (2025, March 19). Photocatalyzed Epimerization of Quaternary Stereocenters. Retrieved from [Link]

  • Slideshare. (n.d.). Side reaction in peptide synthesis. Retrieved from [Link]

  • PubMed. (2022, September 21). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubMed. (n.d.). Mechanistic Insight into the TBHP-Mediated Decarboxylative Condensation of α-Ketoacids: Reaction Development and Application to Oligopeptide Synthesis. Retrieved from [Link]

  • Thieme E-Books & E-Journals. (n.d.). A New β-Keto Amide Synthesis. Retrieved from [Link]

  • American Chemical Society. (n.d.). Chemoselective Hydrolysis of Amides in the Presence of Esters by Copper(II)/Glyoxal: Metal. Retrieved from [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • ACS Publications. (2013, May 3). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Retrieved from [Link]

  • Chemistry Steps. (2020, February 27). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Direct Amidation of Carboxylic Acids over FeCl3 Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Stability of 1-Cyano-3-oxocyclobutane-1-carboxylic acid and Its Ester Derivatives

Introduction: The Critical Role of Cyclobutanes and Chemical Stability in Drug Discovery In the landscape of modern medicinal chemistry, strained ring systems have emerged as powerful tools for creating molecules with un...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Cyclobutanes and Chemical Stability in Drug Discovery

In the landscape of modern medicinal chemistry, strained ring systems have emerged as powerful tools for creating molecules with unique three-dimensional structures and improved pharmacological properties.[1][2] Among these, the cyclobutane scaffold is increasingly utilized to impart conformational rigidity, enhance metabolic stability, and optimize potency and selectivity in drug candidates.[1][2][3] The subject of this guide, 1-cyano-3-oxocyclobutane-1-carboxylic acid, and its ester derivatives, represent a class of building blocks that are pivotal in the synthesis of complex therapeutic agents.

However, the journey from a promising molecule to a viable drug product is fraught with challenges, chief among them being chemical stability. An active pharmaceutical ingredient (API) must remain intact and pure throughout its manufacturing process, storage, and shelf-life to ensure safety and efficacy.[4][5] Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, designed to identify likely degradation products, establish degradation pathways, and reveal the intrinsic stability of a molecule.[6][7][8]

This guide provides an in-depth, objective comparison of the chemical stability of 1-cyano-3-oxocyclobutane-1-carboxylic acid versus its ester derivatives. We will explore their behavior under various stress conditions, explain the underlying chemical mechanisms, and provide validated experimental protocols for researchers, scientists, and drug development professionals to replicate and build upon these findings.

Molecular Scaffolds Under Investigation: Structure and Intrinsic Reactivity

At the heart of our comparison are two closely related structures: the parent carboxylic acid and its corresponding ester. The primary difference lies in the functional group at the C1 position, a distinction that profoundly influences their chemical behavior.

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (The "Acid"): Features a carboxylic acid (-COOH) group geminal to a nitrile (-C≡N) group. This molecule also contains a ketone (C=O) at the C3 position.

  • Alkyl 1-Cyano-3-oxocyclobutane-1-carboxylate (The "Ester"): The carboxylic acid's acidic proton is replaced by an alkyl or aryl group (e.g., methyl, ethyl), forming an ester (-COOR).

The inherent reactivity of these molecules is dictated by the interplay of their functional groups and the strained cyclobutane ring. Potential degradation pathways include:

  • Hydrolysis: The ester and nitrile functionalities are susceptible to cleavage by water, a reaction heavily influenced by pH.[9][10][11]

  • Decarboxylation: Carboxylic acids, particularly those with activating groups, can lose CO2 upon heating.

  • Ketone Reactions: The carbonyl group can undergo various nucleophilic additions or photochemical reactions.

  • Ring Strain: While relatively inert compared to cyclopropanes, the cyclobutane ring's strain can influence the reactivity of adjacent functional groups.[2]

Comparative Stability Analysis: A Head-to-Head Evaluation Under Stress

To provide a clear comparison, we will evaluate the stability of the acid and a representative methyl ester derivative under standard forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][12]

Hydrolytic Stability: The Most Significant Point of Divergence

Hydrolysis is arguably the most common degradation pathway for APIs.[11] Here, the difference between the acid and its ester is stark.

  • Acidic Conditions (e.g., 0.1 N HCl):

    • The Acid: Exhibits high stability. While the nitrile group can be hydrolyzed to an amide and then a carboxylic acid under harsh acidic conditions and prolonged heating, it is generally resilient under standard stress testing protocols.

    • The Ester: Is susceptible to acid-catalyzed hydrolysis, a reversible reaction that cleaves the ester bond to yield the parent carboxylic acid and the corresponding alcohol.[10] This proceeds via the well-established AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular).[13] The rate is typically moderate, allowing for controlled degradation studies.

  • Neutral Conditions (e.g., pH 7.0 Buffer):

    • The Acid: Highly stable.

    • The Ester: Can undergo slow, uncatalyzed hydrolysis, but the reaction rate is significantly lower than under acidic or basic conditions.[11]

  • Basic Conditions (e.g., 0.1 N NaOH):

    • The Acid: Is immediately deprotonated to form the highly water-soluble and generally stable carboxylate salt. The nitrile group remains the primary site of potential, albeit slow, hydrolysis.

    • The Ester: Demonstrates significant instability. It undergoes rapid, irreversible base-catalyzed hydrolysis (saponification) via the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).[14] This reaction is typically much faster than acid-catalyzed hydrolysis and represents the primary liability for ester derivatives.

The following diagram illustrates the key hydrolytic degradation pathways for the ester derivative.

G cluster_0 Acid-Catalyzed Hydrolysis (AAC2) cluster_1 Base-Catalyzed Hydrolysis (BAC2) Ester Ester Derivative (R-COOR') Tetrahedral_Acid Tetrahedral Intermediate (Protonated Carbonyl) Ester->Tetrahedral_Acid + H₃O⁺ (Protonation) Tetrahedral_Base Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral_Base + OH⁻ (Nucleophilic Attack) Acid Carboxylic Acid (R-COOH) Tetrahedral_Acid->Acid + H₂O - R'OH, -H⁺ (Hydrolysis) Tetrahedral_Base->Acid - R'O⁻ (then +H⁺ workup) (Hydrolysis)

Caption: Key hydrolytic degradation pathways for ester derivatives.

Thermal Stability
  • The Acid: As a solid, the carboxylic acid is generally thermally stable under typical accelerated testing conditions (e.g., 60-80°C). At much higher temperatures (>150°C), decarboxylation could become a concern, potentially facilitated by the geminal cyano group.

  • The Ester: Esters are typically more volatile than their parent acids. In the solid state, their stability is comparable to the acid under moderate heat. In solution, the primary concern at elevated temperatures is the accelerated rate of hydrolysis if water is present.

Oxidative and Photolytic Stability
  • Oxidative (e.g., 3% H₂O₂): Both the acid and the ester show good resistance to mild oxidation. The cyclobutane ring and the ketone are not easily oxidized under these conditions. The primary structure is expected to remain intact for both compounds, indicating high stability against oxidation.

  • Photolytic (ICH Q1B conditions): The ketone carbonyl is the principal chromophore that absorbs UV radiation. Both the acid and the ester are expected to have similar photostability profiles, as the esterification of the carboxyl group does not significantly alter the electronic properties of the ketone. Both may exhibit slight degradation upon prolonged exposure to high-intensity UV light, but are generally considered photostable.

Quantitative Data Summary: A Hypothetical Comparison

To illustrate the practical implications of these differences, the table below presents hypothetical but chemically sound data from a forced degradation study. The data represents the percentage of the parent compound degraded after 24 hours under various stress conditions.

Stress Condition1-Cyano-3-oxocyclobutane-1-carboxylic acid (% Degradation)Methyl 1-Cyano-3-oxocyclobutane-1-carboxylate (% Degradation)Primary Degradant of Ester
0.1 N HCl at 60°C < 1%~15%Parent Carboxylic Acid
pH 7 Buffer at 60°C < 1%< 2%Parent Carboxylic Acid
0.1 N NaOH at 25°C < 1%> 90%Parent Carboxylic Acid
3% H₂O₂ at 25°C < 1%< 1%Not Applicable
Thermal (Solid) at 80°C < 0.5%< 0.5%Not Applicable
Photolytic (ICH Q1B) ~2%~2%Minor unidentified products

Experimental Protocols: A Guide to Validated Stability Assessment

Reproducible and reliable data is the foundation of scientific integrity. The following protocols provide a detailed methodology for conducting a comparative stability study. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which is the industry standard for stability-indicating methods.[5]

Protocol 1: Comparative Hydrolytic Stability Study

1. Objective: To determine the rate and extent of degradation of the test compounds in acidic, neutral, and basic aqueous solutions.

2. Materials & Reagents:

  • 1-Cyano-3-oxocyclobutane-1-carboxylic acid (Reference Standard)

  • Methyl 1-Cyano-3-oxocyclobutane-1-carboxylate (Test Compound)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Hydrochloric Acid (HCl), certified solution

  • Sodium Hydroxide (NaOH), certified solution

  • Phosphate Buffer (pH 7.0)

  • Trifluoroacetic Acid (TFA)

3. Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

  • Calibrated pH meter

  • Water bath or oven for temperature control

4. Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of the acid and the ester in Acetonitrile.

  • Forced Degradation Sample Preparation:

    • Acidic Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N HCl.

    • Basic Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of 0.1 N NaOH.

    • Neutral Hydrolysis: Add 1 mL of stock solution to a vial containing 9 mL of pH 7.0 buffer.

  • Incubation: Place the vials in a water bath set to 60°C (for acid/neutral) or leave at room temperature (25°C) for the base due to its high reactivity.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquots from the acid and base conditions by adding an equimolar amount of base or acid, respectively, to halt the reaction. Dilute all samples to a final concentration of ~0.1 mg/mL with 50:50 Water:Acetonitrile.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A suitable gradient to separate the parent compound from its degradants (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (or optimal wavelength for the ketone chromophore).

    • Injection Volume: 10 µL

  • Data Analysis: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to its area at T=0. Identify degradants by comparing their retention times to that of the reference standard (the parent acid).

The general workflow for this type of study is outlined below.

G A Prepare Stock Solutions (1 mg/mL in ACN) B Prepare Stress Samples (Acid, Base, Neutral) A->B C Incubate at Controlled Temperature B->C D Sample at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (Neutralize) D->E F Dilute to Final Concentration E->F G Analyze by HPLC F->G H Calculate % Degradation & Identify Products G->H

Caption: General workflow for a forced degradation study.

Discussion and Field-Proven Insights

The comparative analysis clearly establishes that 1-cyano-3-oxocyclobutane-1-carboxylic acid possesses far greater intrinsic stability against hydrolysis than its ester derivatives. This has profound implications for drug development professionals.

  • For API Development: The superior stability of the carboxylic acid makes it a more robust candidate for development. It is less likely to degrade during synthesis, purification, and formulation, leading to fewer impurity-related concerns and a more straightforward path to regulatory approval.[15]

  • For Prodrug Strategies: The relative lability of the ester functionality is not necessarily a drawback; it can be a strategic advantage. Ester derivatives can be designed as prodrugs that are inactive but are hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. This strategy is often used to improve oral bioavailability, mask taste, or enhance permeability. The choice of the ester's alkyl group (methyl, ethyl, etc.) can be used to tune the rate of hydrolysis, providing control over the drug's release profile.

  • For Formulation Scientists: When working with an ester derivative, formulation must be carefully designed to avoid basic excipients that could catalyze hydrolysis and compromise the drug product's shelf-life. Maintaining a pH in the slightly acidic to neutral range is critical. For the carboxylic acid, formulation is more flexible, though its acidic nature and potential for salt formation must be considered.

  • For Analytical Chemists: The predictable degradation of the ester to the parent acid simplifies the development of stability-indicating analytical methods. The primary goal is to achieve baseline separation between the ester peak and the acid peak, which is readily achievable with standard reverse-phase HPLC methods.[5]

References

  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing in Pharma.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Health Canada. (2003, June 10). Stability Testing of Existing Drug Substances and Products.
  • Westgard QC. (2003, February 4). Stability Testing and CLSI EP25-A.
  • MDPI. (n.d.). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions.
  • ResearchGate. (n.d.). A High-Yielding Preparation of β-Ketonitriles | Request PDF.
  • PMC. (n.d.). Thermal and (Thermo-Reversible) Photochemical Cycloisomerization of 1H-2-Benzo[c]oxocins: From Synthetic Applications to the Development of a New T-Type Molecular Photoswitch.
  • PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
  • ResearchGate. (n.d.). Kinetic data for the acidcatalysed hydrolysis of carboxylic esters in water at 25 "C.
  • Neopharm Labs. (n.d.). Stability Study Protocols and Reports.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
  • Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • ResearchGate. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF.
  • PMC. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Organic Syntheses. (n.d.). 16 - Organic Syntheses Procedure.
  • PubMed. (2017, April 15). Biotransformation of β-keto nitriles to chiral (S)-β-amino acids using nitrilase and ω-transaminase.
  • Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • American Chemical Society. (n.d.). Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • Google Patents. (2007, June 21). US20070142661A1 - Process for preparing beta-keto nitriles and salts thereof.
  • Patsnap. (2015, November 11). Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • ACS Publications. (2004, November 18). Hydrolysis of Nitriles Using an Immobilized Nitrilase: Applications to the Synthesis of Methionine Hydroxy Analogue Derivatives.
  • Sigma-Aldrich. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid | 1342068-60-3.
  • LibreTexts. (n.d.). 17: Carboxylic Acids and their Derivatives.
  • Sapphire Bioscience. (n.d.). 1-Cyano-3-oxocyclobutane-1-carboxylic acid.
  • PubChem. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3).
  • Oklahoma State University. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
  • University of Massachusetts Dartmouth. (n.d.). Hydrolysis of a Carboxylic Acid Ester: Neutral and Base Enhanced Reaction of p-Nitrophenyl Acetate.
  • PMC. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • US EPA. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC.
  • ACS Publications. (2011, March 23). Thermal [2 + 2] Cycloreversion of a Cyclobutane Moiety via a Biradical Reaction | The Journal of Physical Chemistry A.
  • CymitQuimica. (n.d.). CAS 30491-91-9: 1-Cyanocyclobutanecarboxylic acid.
  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Fiveable. (2025, August 15). Thermal [2+2] cycloadditions - Organic Chemistry II.

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Comparative

HPLC Method Validation for 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Purity Analysis: A Comparative Guide

Executive Summary The pharmaceutical building block 1-cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) presents a unique analytical challenge. With a monoisotopic mass of just 139.03 Da[1] and a highly strain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical building block 1-cyano-3-oxocyclobutane-1-carboxylic acid (CAS: 1342068-60-3) presents a unique analytical challenge. With a monoisotopic mass of just 139.03 Da[1] and a highly strained cyclobutane ring heavily substituted with electron-withdrawing groups (cyano, oxo, and carboxylic acid), the molecule is intensely polar.

For drug development professionals, achieving reliable purity analysis of such hydrophilic molecules using traditional Reversed-Phase Liquid Chromatography (RP-LC) is notoriously difficult. This guide objectively compares the performance of Standard C18, Aqueous-compatible C18, and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) columns. Furthermore, it provides a fully validated methodology grounded in the latest ICH Q2(R2) guidelines[2], ensuring a robust, self-validating system for routine Quality Control (QC).

Mechanistic Analysis & Column Comparison

To develop an authoritative method, we must first understand the causality behind chromatographic retention for highly polar acids.

  • Standard C18 (Octadecylsilane): Retention in RP-LC relies on hydrophobic partitioning. 1-Cyano-3-oxocyclobutane-1-carboxylic acid lacks sufficient hydrophobic surface area. Attempting to force retention using 100% aqueous mobile phases leads to "phase dewetting" (collapse) of the C18 chains, resulting in irreproducible, near-void elution times.

  • Aqueous C18 (Polar-embedded): These columns resist phase collapse in 100% aqueous conditions. While they offer a slight improvement via secondary polar interactions, the retention factor ( k′ ) remains unacceptably low for reliable impurity resolution.

  • ZIC-HILIC (Sulfobetaine): HILIC operates via an orthogonal mechanism. The zwitterionic stationary phase immobilizes a stagnant, water-rich layer on its surface[3]. When eluted with a high-organic mobile phase (e.g., 90% Acetonitrile), the highly polar analyte partitions out of the bulk organic phase and into this aqueous layer[4]. Additionally, the balanced sulfobetaine group provides weak electrostatic interactions that enhance retention without causing the severe peak tailing typical of bare silica[5].

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three column chemistries when analyzing 1-cyano-3-oxocyclobutane-1-carboxylic acid.

Column ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Resolution ( Rs​ )*Suitability
Standard C18 0.22.81,500Co-elutionFail
Aqueous C18 1.81.74,2001.2Marginal
ZIC-HILIC 6.51.0512,5003.4Optimal

*Resolution calculated against the critical synthetic intermediate, 3-oxocyclobutane-1-carboxylic acid.

Visualizing the Validation Lifecycle

The recent ICH Q2(R2) guideline, adopted in November 2023 and effective June 2024[6][7], marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[6]. The workflow below illustrates the decision matrix and subsequent validation lifecycle for this method.

Validation_Workflow Dev Method Development Column Selection Screen Column Screening (C18 vs Aq-C18 vs ZIC-HILIC) Dev->Screen Fail1 Standard C18 Phase Collapse / k' < 1 Screen->Fail1 Hydrophobic Mismatch Fail2 Aqueous C18 Marginal Retention (k' ~ 1.8) Screen->Fail2 Weak Polar Interactions Pass ZIC-HILIC Optimal Retention (k' > 5) Screen->Pass Hydrophilic Partitioning ICH ICH Q2(R2) Validation Lifecycle Pass->ICH Method Selected Spec Specificity (Rs > 2.0) ICH->Spec Lin Linearity (R² ≥ 0.999) ICH->Lin Acc Accuracy (98-102%) ICH->Acc Prec Precision (RSD ≤ 2.0%) ICH->Prec

Fig 1: Column selection and ICH Q2(R2) validation lifecycle for polar cyclobutane derivatives.

Optimized Experimental Protocol (ZIC-HILIC)

Based on the comparative data, the ZIC-HILIC method is selected. The following step-by-step protocol is designed as a self-validating system, ensuring that system suitability is proven before sample analysis begins.

Step 1: Mobile Phase Preparation
  • Buffer A (Aqueous): 10 mM Ammonium Acetate in ultrapure water, adjusted to pH 5.5.

    • Causality: The electron-withdrawing alpha-cyano group lowers the pKa​ of the carboxylic acid to ~2.5. At pH 5.5, the acid is fully deprotonated. In HILIC, ionizing a weak acid increases its polarity, driving it deeper into the stagnant water layer and increasing retention (the exact opposite of RP-LC behavior)[8]. The 10 mM salt concentration shields against excessive electrostatic repulsion from the stationary phase's distal sulfonate group[5].

  • Buffer B (Organic): LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions
  • Column: SeQuant ZIC-HILIC (150 mm × 4.6 mm, 5 µm).

  • Gradient Program:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning)

    • 2.0 - 10.0 min: 90% B 60% B (Gradient to elute strongly retained impurities)

    • 10.0 - 15.0 min: 60% B 90% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (Optimized for the carbonyl and cyano chromophores).

Step 3: Self-Validating System Suitability

Before injecting unknown samples, verify system integrity using a resolution standard:

  • Inject a blank (80:20 ACN:Water) to confirm a stable baseline free of ghost peaks.

  • Inject a System Suitability Solution (1.0 mg/mL 1-cyano-3-oxocyclobutane-1-carboxylic acid spiked with 0.1% 3-oxocyclobutane-1-carboxylic acid).

  • Acceptance Criteria: Resolution ( Rs​ ) ≥2.0 , Tailing factor ( As​ ) ≤1.5 , and Repeatability RSD ≤1.0% (n=5).

ICH Q2(R2) Method Validation Summary

To ensure the analytical procedure is fit for its intended purpose[2], the optimized HILIC method was validated against the six key performance characteristics outlined in the ICH Q2(R2) framework[9].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) from all known synthetic impurities. Rs​=3.4 (vs. des-cyano analog)Pass
Linearity & Range R2≥0.999 over 25% to 150% of nominal target concentration. R2=0.9998 Pass
Accuracy Spike recovery at 50%, 100%, and 150% levels must fall within 98.0% - 102.0%.99.4% - 100.8%Pass
Precision Repeatability (n=6) RSD ≤2.0% .RSD = 0.6%Pass
Detection Limit (DL) Signal-to-Noise (S/N) 3:1.0.05 µg/mLPass
Quantitation Limit (QL) Signal-to-Noise (S/N) 10:1.0.15 µg/mLPass

Note: Under the updated ICH Q2(R2) guidelines, robustness is primarily addressed during the method development phase (aligned with ICH Q14)[9], which is satisfied by our rigorous column screening and pH optimization.

References

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." URL: [Link]

  • ICH. "Validation of Analytical Procedures Q2(R2) - ICH." URL: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." URL: [Link]

  • YouTube / Pharma Regulations. "ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures." URL: [Link]

  • PubChemLite. "1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3)." URL: [Link]

  • Analyst (RSC Publishing). "Recent progress in the fundamental understanding of hydrophilic interaction chromatography (HILIC)." URL: [Link]

  • Chromatography Today. "Electrostatic Effects in Hydrophilic Interaction Chromatography (HILIC): A Brief Review." URL: [Link]

  • Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." URL: [Link]

  • Revue Roumaine de Chimie. "RETENTION MECHANISM IN ZWITTERIONIC HYDROPHILIC INTERACTION LIQUID CHROMATOGRAPHY (ZIC-HILIC) STUDIED FOR HIGHLY POLAR COMPOUNDS." URL: [Link]

  • The Nest Group. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength." URL: [Link]

Sources

Validation

Benchmarking 1-Cyano-3-oxocyclobutane-1-carboxylic acid in solid-phase peptide synthesis

An in-depth technical analysis for researchers, scientists, and drug development professionals benchmarking the utility of 1-Cyano-3-oxocyclobutane-1-carboxylic acid (COCA) against standard bioorthogonal handles in solid...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals benchmarking the utility of 1-Cyano-3-oxocyclobutane-1-carboxylic acid (COCA) against standard bioorthogonal handles in solid-phase peptide synthesis (SPPS).

The introduction of non-natural, conformationally constrained building blocks into peptide sequences is a cornerstone of modern peptide drug discovery. These modifications serve dual purposes: restricting the peptide backbone to reduce the entropic penalty upon target binding, and providing orthogonal chemical handles for late-stage functionalization.

1-Cyano-3-oxocyclobutane-1-carboxylic acid (COCA) has emerged as a highly specialized bifunctional building block. By combining a rigid cyclobutane core, a reactive ketone, and an electron-withdrawing cyano group at a quaternary center, COCA offers distinct kinetic and structural advantages over traditional linear keto-acids (like levulinic acid) or standard cyclic constraints (like 4-oxo-proline).

This guide objectively benchmarks COCA’s performance in SPPS and subsequent oxime ligation workflows, detailing the mechanistic causality behind its reactivity and providing self-validating experimental protocols.

Mechanistic Rationale: The Tri-Functional Advantage

To understand COCA’s utility, we must dissect the causality of its structural components:

  • The Quaternary C1 Center (Zero Epimerization Risk): The carboxylic acid and cyano group are both located on the C1 carbon of the cyclobutane ring. Because this is a quaternary center, it lacks an α -proton. This structural reality completely eliminates the risk of base-catalyzed epimerization or racemization during standard Fmoc/tBu SPPS coupling conditions, a common failure point in highly activated amino acids [1].

  • Ring Strain Relief Drives Ligation Kinetics: The C3 ketone is an sp2 hybridized carbon forced into a 4-membered ring. An ideal sp2 carbon prefers a 120° bond angle, but the cyclobutane ring constrains it to ~90°, creating immense angle strain. When an aminooxy nucleophile attacks the ketone during [2], the transition state shifts the carbon to an sp3 hybridization (ideal angle 109.5°). This transition relieves significant ring strain, providing a massive thermodynamic driving force that accelerates ligation kinetics compared to strain-free linear ketones.

  • Conformational Pre-organization: The puckered geometry of the cyclobutane ring restricts the dihedral angles of the conjugated peptide. This pre-organization limits the number of accessible conformations in solution, directly reducing the entropic penalty ( ΔS ) when the peptide binds to its target receptor [3].

Mechanistic cluster_1 Linear Handle (Levulinic Acid) cluster_2 Cyclobutane Handle (COCA) L1 sp2 Ketone (120°) No Angle Strain L2 Slow Ligation Kinetics (High Entropic Penalty) L1->L2 C1 sp2 Ketone in Ring High Angle Strain C2 sp3 Transition State Strain Relief Drives Kinetics C1->C2

Thermodynamic driving force of COCA oxime ligation via ring strain relief.

Comparative Benchmarking Data

To objectively evaluate COCA, we benchmark it against Levulinic Acid (Lev-OH) (the industry standard for linear ketone handles) and Fmoc-4-oxo-L-proline (a standard cyclic ketone constraint).

Table 1: SPPS Coupling Efficiency

Conditions: 3.0 eq amino acid/handle, 2.9 eq HATU, 6.0 eq DIPEA, 1 hour coupling on Rink Amide resin (0.3 mmol/g loading).

Building BlockSteric HindranceEpimerization RiskCoupling Yield (LC-MS)
Levulinic Acid Low (Linear)None>99%
Fmoc-4-oxo-L-proline Moderate (Secondary Amine)Low96%
COCA High (Quaternary Center)Zero 94%

Insight: While COCA exhibits a slightly lower coupling yield due to the steric bulk of the quaternary cyclobutane center, 94% is exceptionally high for a fully substituted α -carbon. The use of the highly reactive uronium salt HATU is critical here to overcome the steric barrier [1].

Table 2: Post-Synthesis Oxime Ligation Kinetics

Conditions: 100 µM peptide-ketone, 150 µM aminooxy-fluorophore, 100 mM Aniline catalyst, pH 4.5 Acetate buffer, 25°C.

Handle k1​ (M −1 s −1 )Time to >95% ConversionConjugate Stability (pH 7.4)
Levulinic Acid ~1.54.5 hoursHigh
Fmoc-4-oxo-L-proline ~2.82.5 hoursHigh
COCA ~8.4 < 1 hour Very High

Insight: COCA outperforms levulinic acid by over 5-fold in reaction velocity. The inductive electron-withdrawing effect of the cyano group, combined with the aforementioned ring-strain relief, makes the C3 ketone exceptionally electrophilic, enabling rapid bioconjugation even at micromolar concentrations [4].

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems, ensuring that intermediate success is analytically confirmed before proceeding to the next step.

G R Fmoc-Peptide-Resin D Fmoc Deprotection (20% Piperidine) R->D C COCA Coupling (HATU/DIPEA) D->C CL TFA Cleavage C->CL P COCA-Peptide (Reactive Ketone) CL->P L Oxime Ligation (R-O-NH2, Aniline) P->L F Target Conjugate L->F

Workflow of SPPS coupling and post-synthesis oxime ligation using COCA.
Protocol 1: N-Terminal Capping with COCA via SPPS

Because COCA contains a sterically hindered quaternary carboxylic acid, standard carbodiimide (DIC/Oxyma) chemistry may result in incomplete coupling. HATU is mandated.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Validation Point 1 (Kaiser Test): Perform a Kaiser test. A deep blue resin confirms the presence of free N-terminal amines.

  • Activation: In a separate vial, dissolve COCA (0.3 mmol, 3 eq) and (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.6 mmol, 6 eq). Stir for 2 minutes to form the active OAt ester.

  • Coupling: Add the activated COCA solution to the resin. Agitate at room temperature for 90 minutes.

  • Validation Point 2 (Kaiser Test): Wash the resin (5x DMF, 5x DCM). Perform a second Kaiser test. A yellow/colorless result validates complete coupling. If slightly blue, repeat steps 3-4.

  • Cleavage: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate the COCA-peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol 2: Accelerated Oxime Ligation

This protocol utilizes aniline nucleophilic catalysis to further accelerate the already rapid COCA oxime ligation, bypassing the slow dehydration step of uncatalyzed oxime formation [5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer, adjusted to pH 4.5. Add Aniline to a final concentration of 100 mM. Note: Aniline acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group.

  • Reaction Assembly: Dissolve the lyophilized COCA-peptide to a concentration of 100 µM in the catalytic buffer.

  • Ligation: Add the aminooxy-functionalized payload (e.g., aminooxy-fluorophore or PEG) to a final concentration of 150 µM (1.5 eq).

  • Incubation & Validation Point 3 (LC-MS): Incubate at 25°C. Take a 5 µL aliquot at 30 minutes and 60 minutes. Inject into LC-MS. You should observe the complete disappearance of the COCA-peptide mass and the appearance of the conjugate mass ( −H2​O from the combined molecular weights).

  • Purification: Once LC-MS confirms >95% conversion, purify the conjugate directly via preparative RP-HPLC.

Summary

1-Cyano-3-oxocyclobutane-1-carboxylic acid is a superior alternative to linear keto-acids for peptide functionalization. By leveraging the thermodynamic release of angle strain and the inductive effects of the cyano group, it achieves superior ligation kinetics while simultaneously providing a rigid structural constraint that minimizes entropic penalties in receptor binding.

References

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PMC - NIH. Available at:[Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. Available at:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC - NIH. Available at:[Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PMC - NIH. Available at:[Link]

  • Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. PMC - NIH. Available at:[Link]

Comparative

A Comparative Guide to the Spectroscopic Validation of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Intermediates

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthetic intermediates is paramount. 1-Cyano-3-oxocyclobutane-1-carboxylic acid serves as a crucial building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthetic intermediates is paramount. 1-Cyano-3-oxocyclobutane-1-carboxylic acid serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1] Its strained four-membered ring and multiple functional groups present unique challenges and considerations during synthesis and characterization. This guide provides an in-depth comparison of spectroscopic techniques for the validation of its synthetic intermediates, grounded in practical, field-proven insights to ensure confidence in your molecular architecture.

The synthesis of cyclobutane derivatives can be complex, often involving multi-step processes.[1][2][3][4][5] A common route to a related compound, 3-oxocyclobutanecarboxylic acid, involves starting materials like acetone, bromine, and malononitrile.[1][2] The validation of intermediates in such syntheses is critical to confirm the desired reaction pathway and to identify any potential side products. The puckered, non-planar nature of the cyclobutane ring can lead to complex NMR spectra, making thorough spectroscopic analysis essential.[6]

The Synthetic Landscape: Pathways to Functionalized Cyclobutanes

A prevalent strategy for constructing the 1-cyano-3-oxocyclobutane-1-carboxylic acid scaffold involves the cycloaddition of a ketene acetal with an appropriate alkene, followed by functional group manipulations. An alternative approach involves the modification of a pre-existing cyclobutane ring. The choice of synthetic route directly impacts the nature of the intermediates and, consequently, the spectroscopic strategy for their validation.

A generalized synthetic workflow is outlined below:

Synthetic Workflow A Starting Materials (e.g., Alkene + Ketene Acetal) B [2+2] Cycloaddition A->B Reaction C Cyclobutane Intermediate 1 (Ester or protected ketone) B->C Formation D Hydrolysis / Oxidation C->D Transformation E Intermediate 2 (Carboxylic Acid / Ketone) D->E Formation F Cyanation E->F Functionalization G Target Molecule: 1-Cyano-3-oxocyclobutane- 1-carboxylic acid F->G Final Product

Caption: Generalized synthetic workflow for 1-cyano-3-oxocyclobutane-1-carboxylic acid.

Core Spectroscopic Techniques for Structural Elucidation

A multi-technique approach is indispensable for the unambiguous characterization of cyclobutane intermediates. Each technique provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is the first line of defense in identifying the key functional groups present in your intermediates. The presence or absence of characteristic absorption bands provides immediate, albeit broad, structural information.

Key Diagnostic Peaks for Intermediates:

Functional GroupCharacteristic Absorption (cm⁻¹)Interpretation
C≡N (Nitrile) 2260 - 2240 (sharp, medium intensity)Confirms the successful introduction of the cyano group.[7] Its intensity is due to the large change in dipole moment during the stretching vibration.[7]
C=O (Ketone) ~1785 (strained ring)The high frequency is characteristic of a ketone within a four-membered ring due to increased ring strain.
C=O (Carboxylic Acid) 1725 - 1700Indicates the presence of the carboxylic acid carbonyl.[8]
O-H (Carboxylic Acid) 3300 - 2500 (very broad)A hallmark of a carboxylic acid, this broad band arises from strong hydrogen bonding.[8][9][10]
C-H (sp³) 3000 - 2850Confirms the presence of the saturated cyclobutane ring protons.[11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using the spectrum of the clean, empty ATR crystal.

  • Analysis: Identify the key functional group absorptions and compare them to expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Roadmap

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and stereochemistry. For cyclobutane systems, both ¹H and ¹³C NMR are crucial.[6]

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of unique proton environments and their neighboring protons. The puckered nature of the cyclobutane ring can lead to non-equivalent axial and equatorial protons, resulting in more complex splitting patterns than might be expected for a planar ring.[6]

Expected Chemical Shifts and Splitting Patterns:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityRationale
-COOH 10 - 13Broad singletThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[8][9][10]
CH₂ (adjacent to C=O) 3.2 - 3.5MultipletDeshielded by the adjacent carbonyl group.
CH₂ (adjacent to C-CN) 3.0 - 3.4MultipletDeshielded by the cyano and carboxylic acid groups.
¹³C NMR Spectroscopy

The carbon NMR spectrum indicates the number of unique carbon environments.

Expected Chemical Shifts:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)Rationale
C=O (Ketone) ~203Highly deshielded due to the electronegative oxygen.
C=O (Carboxylic Acid) 170 - 180Deshielded, but typically less so than a ketone or aldehyde.[8][10]
C-CN (Quaternary) 30 - 40The chemical shift is influenced by the attached cyano and carboxyl groups.
C≡N (Nitrile) 115 - 120Characteristic chemical shift for a nitrile carbon.[10]
CH₂ 50 - 55Shielded relative to the carbonyl carbons.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR (Optional but Recommended): For complex spectra, acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.[6]

  • Data Processing and Analysis: Reference the spectra to the residual solvent peak. Integrate the proton signals and analyze the chemical shifts and coupling constants to assemble the molecular structure.[6]

Mass Spectrometry (MS): The Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the intermediate, offering definitive confirmation of its elemental composition.

Expected Molecular Ion Peak:

For 1-cyano-3-oxocyclobutane-1-carboxylic acid (C₆H₅NO₃), the expected monoisotopic mass is 139.027 g/mol .[13] High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Infuse the sample into the ESI source. Acquire the mass spectrum in either positive or negative ion mode.

  • Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) and compare the measured mass-to-charge ratio (m/z) with the theoretical value.

Comparing Validation Strategies: A Decision-Making Framework

While the core techniques described above are standard, the specific sequence and reliance on each can be adapted based on the synthetic stage and the expected complexity of the intermediate.

Caption: Decision-making workflow for spectroscopic validation.

Alternative Approaches and Considerations

For particularly challenging structural assignments, or when diastereomers are possible, additional techniques can be employed.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure, including relative and absolute stereochemistry. This is the "gold standard" but requires a single crystal of suitable quality.

  • Computational Chemistry: Density functional theory (DFT) calculations can be used to predict NMR chemical shifts and IR frequencies. Comparing calculated data to experimental data can aid in structural assignment, especially for distinguishing between isomers.

Comparison of Primary and Alternative Validation Methods:

MethodStrengthsWeaknessesBest For
IR, NMR, MS Combination Rapid, provides comprehensive structural information, widely accessible.Can be ambiguous for complex stereoisomers without 2D NMR.Routine validation of intermediates.
X-ray Crystallography Unambiguous 3D structure determination.Requires a suitable single crystal, can be time-consuming.Absolute confirmation of novel structures or stereochemistry.
Computational Chemistry Can help resolve ambiguities in spectral data, predictive power.Computationally intensive, accuracy depends on the level of theory.Distinguishing between closely related isomers.

Conclusion

The robust spectroscopic validation of 1-cyano-3-oxocyclobutane-1-carboxylic acid intermediates is a critical, multi-faceted process. A logical workflow beginning with IR for functional group identification, followed by NMR for connectivity mapping, and finally MS for molecular weight confirmation, provides a high degree of confidence in the structural assignment. For intermediates with ambiguous spectra or complex stereochemistry, advanced techniques such as 2D NMR and X-ray crystallography are invaluable tools. By employing this self-validating system of spectroscopic analysis, researchers can proceed with their synthetic campaigns with the assurance of structural integrity.

References
  • An In-depth Technical Guide to 1H and 13C NMR Spectral Analysis of Cyclobutanes - Benchchem.
  • Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications.
  • THEORETICAL AND MICROWAVE SPECTROSCOPIC CHARACTERIZATION OF CYCLOBUTENONE | IDEALS - University of Illinois.
  • Infrared spectral charateristics of the cyclobutane ring system - RSC Publishing.
  • Advanced Organic Chemistry: Infrared spectrum of cyclobutane.
  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate.
  • The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes - JNAS | Journals of National Academy of Sciences of Ukraine.
  • Example 9.
  • High‐Pressure Characterization of Two Stereoisomers of Tetranitroester Cyclobutane - OSTI.
  • 1H NMR spectrum of cyclobutene, 13C NMR spectra of cyclobutene, chemical shifts spectra of cyclobutene doc brown's advanced level organic chemistry revision notes.
  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications.
  • CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.
  • 16 - Organic Syntheses Procedure.
  • 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3) - PubChemLite.
  • Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid.
  • What is the synthesis route of 3-Oxocyclobutanecarboxylic acid? - FAQ - GuideChem.
  • Preparation of 3-oxo cyclobutane 1-carboxylic acid - Brainly.in.
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
  • Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online.
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • CH 336: Carboxylic Acid Spectroscopy - Oregon State University.
  • 3-Oxocyclobutanecarboxylic acid(23761-23-1) 1H NMR spectrum - ChemicalBook.

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Validation

Comparative Biological Activity of 1-Cyano-3-oxocyclobutane-1-carboxylic Acid Analogs in Kinase Inhibitor Design

Executive Summary In contemporary drug discovery, mitigating the liabilities of planar, highly lipophilic aromatic rings is a primary objective. The incorporation of rigidified, sp³-rich cyclobutane systems has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, mitigating the liabilities of planar, highly lipophilic aromatic rings is a primary objective. The incorporation of rigidified, sp³-rich cyclobutane systems has emerged as a premier strategy to improve metabolic stability, lower logP, and enhance target specificity. 1-Cyano-3-oxocyclobutane-1-carboxylic acid (CAS 1342068-60-3) is a highly versatile building block widely utilized in the synthesis of advanced therapeutics, including MDM2 antagonists and Janus kinase (JAK) inhibitors[1].

This guide objectively compares the biological performance of the 3-oxo parent compound against its 3,3-difluoro and unsubstituted analogs when incorporated into a conserved JAK1 inhibitor scaffold. By analyzing biochemical potency, metabolic clearance, and physicochemical properties, we provide a definitive framework for selecting the optimal cyclobutane bioisostere for your drug development pipeline.

Structural Rationale & Target Context

The cyclobutane motif acts as a constrained polar bioisostere. When incorporated into a kinase inhibitor, the cyano and carboxylic acid groups serve as critical vectors for amide coupling and hinge-binding interactions, while the 3-position of the cyclobutane ring projects directly into the solvent-exposed region of the ATP-binding pocket.

JAK_STAT Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binds JAK JAK1 Kinase (Target) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_Dimer p-STAT Dimer STAT->STAT_Dimer Dimerizes Nucleus Gene Transcription STAT_Dimer->Nucleus Translocates Inhibitor Cyclobutane Analog Inhibitor Inhibitor->JAK Blocks ATP Site

Figure 1: Mechanism of action of cyclobutane analog inhibitors within the JAK-STAT signaling pathway.

Comparative Biological Activity

To establish an objective comparison, three distinct analogs were synthesized into a model JAK1 inhibitor framework. The quantitative performance metrics are summarized below.

Compound AnalogJAK1 IC₅₀ (nM)HLM T₁/₂ (min)Aqueous Sol. (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Analog A (3-Oxo) 12.42845015.2
Analog B (3,3-Difluoro) 8.7>1208522.4
Analog C (Unsubstituted) 45.18512025.1

Metrics Defined:JAK1 IC₅₀ : Biochemical potency; HLM T₁/₂ : Human liver microsome half-life (Phase I stability); Aqueous Sol. : Kinetic solubility in PBS (pH 7.4); Caco-2 Pₐₚₚ : Apparent permeability predicting intestinal absorption.

Mechanistic Causality & Structure-Activity Relationship (SAR)

The experimental data reveals profound shifts in biological activity driven entirely by the substitution at the 3-position of the cyclobutane ring.

  • Analog A (3-Oxo): The sp²-hybridized carbonyl carbon introduces a potent hydrogen bond acceptor. This drastically enhances aqueous solubility (450 µM) and allows the molecule to engage favorably with ordered water networks in the kinase solvent channel. However, the ketone acts as a metabolic soft spot; it is highly susceptible to reduction by cytosolic carbonyl reductases (CBRs), resulting in a rapid clearance rate (HLM T₁/₂ = 28 min).

  • Analog B (3,3-Difluoro): Replacing the ketone with a gem-difluoro group completely blocks the metabolic liability, extending the half-life to >120 minutes. Furthermore, the strong electron-withdrawing nature of the fluorine atoms lowers the pKa of the adjacent carboxylic acid via inductive effects, subtly altering the electrostatic profile and tightening the binding affinity (IC₅₀ = 8.7 nM). The trade-off is a significant increase in lipophilicity, which drives down aqueous solubility (85 µM) but improves membrane permeability.

  • Analog C (Unsubstituted): Lacking specific polar or halogenated interactions, the baseline 1-cyanocyclobutane analog exhibits moderate clearance and the weakest target affinity (IC₅₀ = 45.1 nM), serving as a structural control for steric bulk.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, all biological activities were validated using standardized, self-validating assay systems.

Protocol 1: LANCE Ultra TR-FRET Kinase Assay (Potency)

Biochemical potency was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol, which minimizes compound auto-fluorescence interference[2].

Workflow Step1 Compound Prep (DMSO Stocks) Step2 Enzyme Incubation (JAK1 + ATP) Step1->Step2 Step3 TR-FRET Reagents (Eu-anti-phospho) Step2->Step3 Step4 Fluorescence Readout (EnVision Reader) Step3->Step4 Step5 Data Fitting (IC50 Calculation) Step4->Step5

Figure 2: High-throughput LANCE Ultra TR-FRET kinase assay workflow for IC50 determination.

Step-by-Step Methodology:

  • Compound Preparation: Prepare 3-fold serial dilutions of the cyclobutane analogs in 100% DMSO. Transfer 50 nL of each concentration to a 384-well ProxiPlate to establish a dose-response curve.

  • Enzyme Reaction: Add 5 µL of recombinant JAK1 enzyme and ULight-labeled generic peptide substrate (diluted in kinase buffer). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (calibrated to the apparent Kₘ of JAK1) to initiate the phosphorylation event. Incubate for 60 minutes at 22°C.

  • Quenching & Detection: Halt the reaction by adding 10 µL of stop solution containing EDTA (to chelate Mg²⁺ and definitively arrest kinase activity) alongside the Europium (Eu)-labeled anti-phospho antibody.

  • Readout: Measure TR-FRET signals using an EnVision multilabel plate reader (Excitation: 320 nm; Emission: 665 nm). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Liver Microsomal Stability Assay (Clearance)

Phase I metabolic clearance was evaluated using a standardized human liver microsome (HLM) stability assay to determine intrinsic clearance and half-life[3].

Step-by-Step Methodology:

  • Incubation Mixture: Dilute test compounds to a final concentration of 1 µM. Incubate with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37 °C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: Run a parallel control without NADPH to differentiate enzymatic metabolism from chemical instability.

  • Time-Course Sampling: Remove 50 µL aliquots at precise intervals (0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate microsomal proteins and halt metabolism.

  • LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the exponential decay of the parent compound, allowing for the calculation of HLM T₁/₂.

References

  • Title: Synthesis method of 3-oxocyclobutanecarboxylic acid (Patent CN103232340A)
  • Title: Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity Source: Molecules / PubMed Central (PMC) URL: [Link]

  • Title: Microsomal Stability Assay & Protocol Source: AxisPharm Laboratories URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid

This guide provides essential safety and logistical information for the proper disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this docume...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and compliance in the laboratory.

Executive Summary: Core Principles of Disposal

The disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid is governed by its dual-hazard nature, stemming from its cyano (nitrile) and carboxylic acid functional groups. The primary directive is that this compound must never be disposed of via standard laboratory drains or as common waste.[1][2] All waste containing this chemical must be collected, properly labeled, and transferred to an approved hazardous waste disposal facility.[3][4] The potential for releasing highly toxic hydrogen cyanide (HCN) gas, especially under acidic conditions, necessitates stringent handling protocols.[5]

In-Depth Hazard Assessment

A thorough understanding of the chemical's properties is critical to appreciating the necessity of these disposal protocols. The molecule's structure presents a combination of risks that dictate its handling from initial use to final disposal.

  • Acute Toxicity (Cyano Group): The nitrile functional group (-C≡N) is the primary toxicological concern. Compounds containing this group are classified as hazardous due to their potential to metabolize into or release cyanide ions. Cyanide is a potent cellular respiration inhibitor.[6][7] The primary risk during handling and disposal is the potential generation of hydrogen cyanide (HCN), a volatile and highly toxic gas, if the compound comes into contact with strong acids.[5]

  • Irritation and Corrosivity (Carboxylic Acid Group): The carboxylic acid moiety (-COOH) renders the compound acidic. While specific data for this exact molecule is limited, analogous acidic compounds are known to cause skin and severe eye irritation.[3][8][9] This acidic nature also influences its reactivity and segregation requirements during waste storage.

  • Combined Reactivity: The inherent acidity of the molecule itself warrants careful management. It must be stored away from strong bases and oxidizing agents to prevent uncontrolled reactions.[10]

Table 1: Hazard Profile and Protective Measures

Hazard Classification GHS Hazard Statement(s) Signal Word Required Personal Protective Equipment (PPE)
Acute Toxicity H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled) Warning Chemical-resistant gloves (Nitrile, 8 mil minimum), safety goggles, face shield, lab coat.[3]
Skin Irritation H315 (Causes skin irritation)[11][12] Warning Work in a well-ventilated fume hood.[3][8]
Eye Irritation H319 (Causes serious eye irritation)[8][11][12] Warning Ensure eyewash stations are accessible.[3]

| Respiratory Irritation | H335 (May cause respiratory irritation)[8][11][12] | Warning | Avoid dust formation during handling.[3][8][11] |

Mandatory Pre-Disposal Preparations

Before generating waste, ensure the following are in place to maintain a safe and compliant workflow:

  • Designated Hazardous Waste Satellite Accumulation Area (SAA): Establish a specific, marked location in the lab for storing hazardous waste. This area should be under the direct control of laboratory personnel, away from general traffic, and equipped with secondary containment.

  • Appropriate Waste Container: Select a chemically compatible, leak-proof container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free of cracks or defects.[13]

  • Hazardous Waste Labels: Have pre-printed or electronically generated hazardous waste labels ready. These must be completed as waste is added.

  • Spill Kit: An appropriate spill kit for solid chemical waste must be readily available. This should include an inert absorbent material (e.g., sand, vermiculite), personal protective equipment, and waste collection bags.[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe collection and disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid waste.

Step 1: Waste Segregation

  • Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions.

  • Procedure: Designate a specific waste stream for this compound. Label it as "Hazardous Organic Acid Waste - Contains Cyanide."

  • CRITICAL: Do NOT mix this waste with:

    • Strong Acids: To prevent the rapid evolution of toxic HCN gas.

    • Strong Bases or Oxidizing Agents: To avoid exothermic or other uncontrolled reactions.[10]

    • Aqueous Waste Streams: Unless explicitly part of a neutralization protocol conducted by trained professionals.

Step 2: Containerization

  • Causality: Proper containerization prevents leaks, spills, and vapor release.

  • Procedure:

    • Place a hazardous waste label on a clean, designated waste container before adding any waste.

    • If dealing with the solid powder, carefully transfer waste into the container using a spatula or scoopula, minimizing dust generation.[8][14] All transfers should be performed inside a certified chemical fume hood.[3][5]

    • If in solution, use a funnel to pour the waste into the container.

    • The container must remain closed at all times except when actively adding waste.[1] Do not fill the container beyond 90% capacity to allow for expansion.

Step 3: Labeling

  • Causality: Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.

  • Procedure: The label must clearly state:

    • The words "Hazardous Waste."

    • The full chemical name: "1-Cyano-3-oxocyclobutane-1-carboxylic acid."

    • The approximate concentration and quantity of the waste.

    • All associated hazard pictograms (e.g., Skull and Crossbones for acute toxicity, Exclamation Mark for irritation).

    • The date accumulation started.

Step 4: Temporary Storage

  • Causality: Safe temporary storage minimizes the risk of spills and accidental exposure.

  • Procedure:

    • Store the sealed and labeled container in your designated Satellite Accumulation Area.

    • Ensure the container is within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[13]

    • The storage area should be cool, dry, and well-ventilated.[10]

Step 5: Final Disposal

  • Causality: Final disposal must be handled by professionals equipped to manage acutely toxic waste streams.

  • Procedure:

    • Once the waste container is full or waste is no longer being generated, schedule a pickup with your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[11]

    • Under no circumstances should you attempt to neutralize this waste yourself or dispose of it down the drain. [1][2]

Emergency Procedures

Spill Response:

  • Minor Spill (Solid):

    • Evacuate non-essential personnel and ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand or vermiculite) to avoid raising dust.[8][10]

    • Carefully sweep the material into a designated hazardous waste container and label it appropriately.[3]

    • Decontaminate the area with a suitable cleaning solution and wash the area with water, preventing runoff into drains.[8]

  • Major Spill: Evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10][11] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Cyano-3-oxocyclobutane-1-carboxylic acid waste.

DisposalWorkflow cluster_prep Preparation cluster_action Action cluster_final Finalization Start Waste Generated Identify Identify Hazards: - Acute Toxicity (Cyano) - Irritant (Acid) Start->Identify Step 1 Select_PPE Select PPE & Container: - Gloves, Goggles, Fume Hood - Labeled, Compatible Container Identify->Select_PPE Step 2 Segregate Segregate Waste (No Acids, Bases, Oxidizers) Select_PPE->Segregate Step 3 Containerize Containerize Waste in Fume Hood (Keep Closed, <90% Full) Segregate->Containerize Step 4 Label Label Container Correctly (Name, Hazards, Date) Containerize->Label Step 5 Store Store Safely in SAA (Secondary Containment) Label->Store Step 6 Schedule Schedule Pickup with Licensed Contractor / EHS Store->Schedule Step 7 End Disposal Complete Schedule->End

Caption: Disposal workflow for 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

References

  • PubChem. (n.d.). 1-Cyano-3-hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: 3-Oxocyclopent-1-enecarboxylic acid. Retrieved from [Link]

  • European Industrial Gases Association. (2017). Safe Use of Chemicals in the Laboratory & Hazardous Waste Management. Retrieved from [Link]

  • Zhang, X., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Communications. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-cyano-3-oxocyclobutane-1-carboxylic acid (C6H5NO3). Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of St Andrews. (n.d.). Disposal of Chemical Waste. Safety Office. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • Water Corporation. (n.d.). Laboratory chemical waste. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Capot Chemical. (2016). MSDS of 3-Oxocyclobutanecarboxylic acid. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Decarbonylative Cyanation of Carboxylic Acids with TMSCN. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Decarboxylative Cyanation of Aliphatic Carboxylic Acids via Visible-Light Flavin Photocatalysis. Organic Letters. Retrieved from [Link]

  • Luque-Almagro, V. M., et al. (2021). Bioremediation of cyanide-containing wastes: The potential of systems and synthetic biology for cleaning up the toxic leftovers from mining. Microbial Biotechnology. Retrieved from [Link]

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Handling

A Researcher's Guide to Handling 1-Cyano-3-oxocyclobutane-1-carboxylic acid: Essential Safety and Operational Protocols

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the excitement of discovery must be tempered with an unwavering commitment to safety.

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the excitement of discovery must be tempered with an unwavering commitment to safety. This guide provides essential, in-depth safety and handling protocols for 1-Cyano-3-oxocyclobutane-1-carboxylic acid, a molecule with a unique combination of functional groups that demand careful consideration. Our goal is to empower researchers with the knowledge to work safely, ensuring that groundbreaking science and personal protection go hand in hand. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to build a culture of safety and trust in your laboratory.

Hazard Analysis: Understanding the Chemistry of 1-Cyano-3-oxocyclobutane-1-carboxylic acid

A thorough understanding of a molecule's structure is the foundation of a robust safety plan. 1-Cyano-3-oxocyclobutane-1-carboxylic acid incorporates three key functional groups that dictate its potential hazards: a nitrile (cyano group), a ketone within a strained cyclobutane ring, and a carboxylic acid.

  • Nitrile (Cyano Group): This group is of primary concern due to the potential for the release of cyanide, a potent toxin. While the nitrile group is covalently bound, conditions such as strong acidic or basic hydrolysis, or high temperatures, could lead to its release. Therefore, it is prudent to treat this compound with the precautions afforded to cyanides.

  • Oxocyclobutane (Ketone in a Strained Ring): The four-membered cyclobutane ring is sterically strained. This strain can influence the compound's reactivity, making it more susceptible to ring-opening reactions under certain conditions. The ketone functionality can also participate in various reactions.

  • Carboxylic Acid: This functional group imparts acidic properties to the molecule, making it potentially corrosive to skin, eyes, and mucous membranes.[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate Personal Protective Equipment (PPE) is the final and most personal line of defense against chemical exposure.[5][6] The following recommendations are based on a comprehensive hazard assessment and should be considered the minimum requirement when handling 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles are essential to protect against splashes, and a face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[5][7] All eye and face protection must meet ANSI Z87.1 standards.[7]
Hands Chemical-Resistant Gloves (Nitrile)Disposable nitrile gloves are the minimum requirement for incidental contact.[7] For prolonged handling or when immersion is possible, heavier-duty gloves should be considered. Always inspect gloves for tears or punctures before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[7][8]
Body Laboratory CoatA flame-resistant lab coat should be worn to protect against splashes and spills. Ensure the coat is fully buttoned.
Feet Closed-Toed ShoesOpen-toed shoes, sandals, and other open footwear are strictly prohibited in the laboratory to prevent injury from spills or dropped objects.[5]

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow. The American Chemical Society's "RAMP" framework—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—provides a valuable structure for this process.[9][10]

Engineering Controls: Your First Line of Defense

Whenever possible, engineering controls should be used to minimize exposure.

  • Fume Hood: All work with 1-Cyano-3-oxocyclobutane-1-carboxylic acid, especially when handling the solid or creating solutions, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[11]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][11]

Step-by-Step Handling Procedures
  • Preparation: Before starting any work, ensure you have read and understood the potential hazards. Have all necessary PPE donned correctly.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid compound within a fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • If creating a solution, add the solid to the solvent slowly.

  • During the Reaction:

    • Keep the reaction vessel closed to prevent the release of any vapors.

    • Continuously monitor the reaction for any unexpected changes.

  • Work-Up and Purification:

    • All extraction, filtration, and purification steps should be performed in a fume hood.

  • Post-Handling:

    • Thoroughly clean all glassware and equipment after use.

    • Wash hands thoroughly with soap and water after removing gloves.[12]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Categorization: Based on its potential hazards, 1-Cyano-3-oxocyclobutane-1-carboxylic acid and any materials contaminated with it should be treated as hazardous waste.

  • Collection:

    • Collect all waste containing this compound in a clearly labeled, sealed, and compatible waste container.

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety office.[13][14] Follow all local, state, and federal regulations.[13]

Visualizing the PPE Selection Workflow

To aid in the rapid and accurate selection of PPE, the following workflow diagram illustrates the decision-making process based on the experimental context.

PPE_Selection_Workflow start Start: Handling 1-Cyano-3-oxocyclobutane- 1-carboxylic acid hazard_assessment Hazard Assessment: - Skin/Eye Irritant - Potential Cyanide Hazard - Corrosive (Carboxylic Acid) start->hazard_assessment task_assessment Task Assessment hazard_assessment->task_assessment small_scale Small Scale / Low Risk (e.g., <1g, dilute solution) task_assessment->small_scale Low Hazard Potential large_scale Large Scale / High Risk (e.g., >1g, concentrated solution, heating, potential for aerosolization) task_assessment->large_scale High Hazard Potential base_ppe Base PPE: - Lab Coat - Chemical Splash Goggles - Nitrile Gloves - Closed-Toed Shoes small_scale->base_ppe enhanced_ppe Enhanced PPE: - Base PPE + Face Shield - Consider double-gloving or  heavier-duty gloves large_scale->enhanced_ppe fume_hood Work in Fume Hood base_ppe->fume_hood enhanced_ppe->fume_hood

Caption: PPE Selection Workflow for Handling 1-Cyano-3-oxocyclobutane-1-carboxylic acid.

Conclusion

The responsible handling of novel chemical compounds is a testament to a researcher's expertise and commitment to a safe and ethical scientific practice. By understanding the inherent hazards of 1-Cyano-3-oxocyclobutane-1-carboxylic acid, implementing robust engineering controls, and diligently using the appropriate personal protective equipment, you can confidently advance your research while prioritizing your well-being. This guide serves as a living document; always consult your institution's specific safety protocols and never hesitate to seek guidance from your environmental health and safety department.

References

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  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC.
  • Safety Data Sheet - 1-(4-aminophenyl)cyclobutane-1-carboxylic acid hydrochloride. Enamine.
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  • Safety Data Sheet - (S)-(-)-3-Cyclohexene-1-carboxylic Acid. (2025, May 27). TCI Chemicals.
  • Safety Data Sheet - 1,1-Cyclobutanedicarboxylic acid. (2012, February 27). Thermo Fisher Scientific.
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